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Foundational

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of (2-bromo-3-nitrophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals Introduction (2-bromo-3-nitrophenyl)methanesulfonyl chloride is a complex organic molecule with potential applications in synthetic chemistry and drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-bromo-3-nitrophenyl)methanesulfonyl chloride is a complex organic molecule with potential applications in synthetic chemistry and drug discovery. Its structure, featuring a di-substituted aromatic ring and a reactive sulfonyl chloride functional group, offers a versatile scaffold for the synthesis of novel compounds. A thorough understanding of its spectroscopic properties is paramount for its synthesis, purification, and characterization. This technical guide provides a detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2-bromo-3-nitrophenyl)methanesulfonyl chloride. In the absence of direct experimental data in the public domain, these predictions are based on a rigorous analysis of substituent effects and data from analogous compounds, providing a reliable reference for researchers in the field.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of (2-bromo-3-nitrophenyl)methanesulfonyl chloride is predicted to exhibit a complex pattern in the aromatic region due to the spin-spin coupling of the three adjacent protons, and a singlet in the aliphatic region for the methylene protons. The predicted chemical shifts (in ppm, relative to TMS) are presented in Table 1.

Table 1. Predicted ¹H NMR Chemical Shifts for (2-bromo-3-nitrophenyl)methanesulfonyl chloride.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
H-48.05 - 8.15Doublet of doublets (dd)1HDeshielded by the ortho-nitro group and coupled to H-5 and H-6.
H-57.55 - 7.65Triplet (t) or Triplet of doublets (td)1HInfluenced by both the bromo and nitro groups, coupled to H-4 and H-6.
H-67.85 - 7.95Doublet of doublets (dd)1HDeshielded by the ortho-bromo group and coupled to H-4 and H-5.
-CH₂-5.10 - 5.30Singlet (s)2HDeshielded by the adjacent sulfonyl chloride group and the aromatic ring.

Rationale for ¹H NMR Predictions

The prediction of the aromatic proton chemical shifts is primarily based on the analysis of the known spectrum of 1-bromo-2-nitrobenzene, which serves as a close structural analog for the aromatic core.[1][2]

  • Aromatic Region (7.5 - 8.2 ppm): The three protons on the benzene ring (H-4, H-5, and H-6) are in distinct chemical environments due to the influence of the bromo, nitro, and methanesulfonyl chloride substituents.

    • The nitro group (-NO₂) is a strong electron-withdrawing group, causing significant deshielding of the ortho and para protons.[3]

    • The bromo group (-Br) is also electron-withdrawing via induction but can be weakly electron-donating through resonance. Its overall effect is deshielding.

    • The methanesulfonyl chloride group (-CH₂SO₂Cl) is strongly electron-withdrawing.

    Based on these effects, H-4, being ortho to the strongly deshielding nitro group, is expected to be the most downfield proton. H-6, ortho to the bromo group, will also be significantly deshielded. H-5, being meta to both the nitro and bromo groups, is expected to be the most upfield of the three aromatic protons. The coupling pattern will be a complex second-order system, but can be approximated as doublets of doublets for H-4 and H-6, and a triplet or triplet of doublets for H-5, with typical ortho-coupling constants (³J) in the range of 7-9 Hz and a smaller meta-coupling (⁴J) of 1-2 Hz.

  • Aliphatic Region (5.1 - 5.3 ppm): The methylene protons (-CH₂-) are adjacent to the strongly electron-withdrawing sulfonyl chloride group and the aromatic ring. This environment leads to a significant downfield shift. For comparison, the methylene protons in benzyl chloride appear around 4.5 ppm. The additional electron-withdrawing nature of the sulfonyl chloride group compared to a simple chloride will shift this signal further downfield. As there are no adjacent protons, this signal will appear as a sharp singlet.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of (2-bromo-3-nitrophenyl)methanesulfonyl chloride is predicted to show seven distinct signals: six for the aromatic carbons and one for the methylene carbon. The predicted chemical shifts are summarized in Table 2.

Table 2. Predicted ¹³C NMR Chemical Shifts for (2-bromo-3-nitrophenyl)methanesulfonyl chloride.

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-1133 - 136Quaternary carbon attached to the -CH₂SO₂Cl group.
C-2123 - 126Quaternary carbon attached to the bromo group.
C-3149 - 152Quaternary carbon attached to the nitro group.
C-4125 - 128Aromatic CH carbon ortho to the nitro group.
C-5130 - 133Aromatic CH carbon para to the bromo group and meta to the nitro group.
C-6136 - 139Aromatic CH carbon ortho to the bromo group.
-CH₂-65 - 70Methylene carbon, significantly deshielded by the sulfonyl chloride group.

Rationale for ¹³C NMR Predictions

The prediction of the ¹³C NMR chemical shifts is based on the additive effects of the substituents on the benzene ring, using known data for bromobenzene and nitrobenzene as a foundation.[4][5][6]

  • Aromatic Carbons (123 - 152 ppm):

    • C-1 (ipso-CH₂SO₂Cl): The carbon bearing the methanesulfonyl chloride group will be influenced by its electron-withdrawing nature, leading to a downfield shift.

    • C-2 (ipso-Br): The carbon directly attached to the bromine atom is subject to the "heavy atom effect," which, counterintuitively, can cause a shielding effect compared to what would be expected based on electronegativity alone.[7]

    • C-3 (ipso-NO₂): The carbon attached to the nitro group is expected to be the most deshielded of the aromatic carbons due to the strong electron-withdrawing nature of the nitro group. The ipso-carbon of nitrobenzene is found at approximately 148.3 ppm.[3][4]

    • C-4, C-5, and C-6: The chemical shifts of these protonated carbons are influenced by their position relative to the three substituents. The carbon ortho to the nitro group (C-4) and the carbon ortho to the bromo group (C-6) are expected to be more deshielded than the carbon meta to both (C-5).

  • Aliphatic Carbon (65 - 70 ppm):

    • The methylene carbon (-CH₂-) is directly attached to the highly electronegative sulfonyl chloride group. This results in a significant downfield shift into the range of 65-70 ppm. For comparison, the methylene carbon in benzyl chloride is around 46 ppm. The greater electron-withdrawing ability of the -SO₂Cl group compared to a chlorine atom accounts for this more pronounced downfield shift.

Standard Experimental Protocol for NMR Data Acquisition

For the acquisition of high-quality ¹H and ¹³C NMR spectra of (2-bromo-3-nitrophenyl)methanesulfonyl chloride, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 10-20 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region of the ¹H spectrum.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 0 - 12 ppm.

    • Acquisition Time: 2 - 4 seconds.

    • Relaxation Delay: 1 - 2 seconds.

    • Number of Scans: 8 - 16, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 0 - 220 ppm.

    • Acquisition Time: 1 - 2 seconds.

    • Relaxation Delay: 2 - 5 seconds (a longer delay is beneficial for observing quaternary carbons).

    • Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of (2-bromo-3-nitrophenyl)methanesulfonyl chloride with the atom numbering used in this guide.

Caption: Structure of (2-bromo-3-nitrophenyl)methanesulfonyl chloride with atom numbering.

Conclusion

This technical guide provides a comprehensive and well-reasoned prediction of the ¹H and ¹³C NMR spectra of (2-bromo-3-nitrophenyl)methanesulfonyl chloride. By leveraging data from structurally related compounds and established principles of NMR spectroscopy, this guide serves as a valuable resource for the identification and characterization of this molecule in research and development settings. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data, which will be essential for confirming these predictions and for any future work with this compound.

References

Sources

Exploratory

Structural Elucidation and X-ray Crystallographic Analysis of (2-Bromo-3-nitrophenyl)methanesulfonyl Chloride

Target Audience: Researchers, Medicinal Chemists, and Crystallographers Content Type: In-Depth Technical Guide & Whitepaper Executive Summary (2-Bromo-3-nitrophenyl)methanesulfonyl chloride (CAS: 1695146-01-0)[1] is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Crystallographers Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

(2-Bromo-3-nitrophenyl)methanesulfonyl chloride (CAS: 1695146-01-0)[1] is a highly functionalized electrophilic intermediate utilized in the synthesis of complex sulfonamide pharmacophores. The presence of a methylene spacer (-CH₂-) between the aromatic ring and the sulfonyl chloride group, combined with the extreme steric bulk of the ortho-bromo and meta-nitro substituents, creates a unique conformational landscape. This whitepaper details the self-validating crystallographic protocols required to unambiguously determine its three-dimensional structure, analyzing the causality between its intramolecular steric strain and supramolecular crystal packing.

Chemical Context & Structural Causality

In drug development, the spatial orientation of functional groups dictates target binding affinity. Sulfonyl chlorides are pivotal precursors, but their reactivity is highly sensitive to steric shielding. In (2-bromo-3-nitrophenyl)methanesulfonyl chloride, the bulky bromine atom at the 2-position forces the adjacent nitro group and the methanesulfonyl group out of ideal coplanarity.

Understanding this geometry is not merely an academic exercise; it explains the compound's reactivity. The torsional twist of the -CH₂SO₂Cl group minimizes van der Waals clashes with the bromine atom but exposes the electrophilic sulfur center to specific vectors of nucleophilic attack. X-ray crystallography provides the definitive, atomic-resolution map of these steric micro-environments.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that crystallographic data is only as reliable as the physical crystal and the mathematical refinement applied to it. The following step-by-step methodology incorporates mandatory self-validation checkpoints to ensure absolute data integrity.

Crystal Growth via Antisolvent Diffusion

Causality: Sulfonyl chlorides are prone to hydrolysis. Therefore, anhydrous conditions are mandatory. A solvent/antisolvent diffusion method is chosen over slow evaporation to tightly control the nucleation rate, yielding high-quality, defect-free single crystals.

  • Dissolution: Dissolve 50 mg of the compound in 1.0 mL of anhydrous dichloromethane (DCM) in a pristine glass vial. Reasoning: DCM provides excellent solubility without reacting with the sulfonyl chloride.

  • Layering: Carefully layer 3.0 mL of anhydrous n-hexane over the DCM solution using a fine-gauge syringe to prevent premature mixing.

  • Diffusion: Cap the vial loosely and store it at 4 °C in a desiccator for 48–72 hours.

  • Self-Validation Checkpoint: Examine the resulting crystals under a polarizing microscope. Validation: Extinction of light upon rotating the cross-polarizers by 90° confirms the single-crystal nature (lack of twinning or microcrystalline aggregation) before proceeding to the diffractometer.

SC-XRD Data Acquisition

Causality: Data collection is performed at cryogenic temperatures (100 K) using Mo Kα radiation. Cooling reduces atomic thermal vibrations (Debye-Waller factors), drastically sharpening high-angle diffraction peaks and preventing X-ray-induced degradation of the sensitive S-Cl bond.

  • Mounting: Coat a suitable crystal (approx. 0.25 × 0.20 × 0.15 mm³) in inert perfluoropolyether oil and mount it on a MiTeGen loop.

  • Cryocooling: Instantly transfer the loop to the diffractometer's cold stream (100 K).

  • Collection: Execute a full-sphere data collection strategy (ω and φ scans) to ensure high redundancy.

  • Self-Validation Checkpoint: During data reduction (integration and scaling), monitor the internal agreement factor ( Rint​ ). Validation: An Rint​<0.05 strictly validates the chosen symmetry (monoclinic) and confirms that absorption corrections were successful.

Structure Solution & Refinement
  • Solution: Solve the phase problem using intrinsic phasing via SHELXT .

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL integrated within the OLEX2 graphical interface .

  • Self-Validation Checkpoint: Generate a final CIF (Crystallographic Information File) and run it through the IUCr CheckCIF routine. Validation: The absence of Type A or B alerts validates the structural model's geometric and mathematical soundness.

SC_XRD_Workflow cluster_0 Phase 1: Preparation & Validation cluster_1 Phase 2: Data Acquisition & Processing cluster_2 Phase 3: Structural Elucidation N1 Compound Synthesis & Purity Check N2 Crystallization (DCM/Hexane Diffusion) N1->N2 N3 Optical Validation (Birefringence Check) N2->N3 N4 Crystal Mounting & Cryocooling (100 K) N3->N4 N5 X-ray Diffraction Data Collection N4->N5 N6 Data Reduction & Integration (Validation: R_int < 0.05) N5->N6 N7 Structure Solution (SHELXT) N6->N7 N8 Structure Refinement (SHELXL) N7->N8 N9 Final CIF Validation (CheckCIF) N8->N9

Workflow for Single-Crystal X-ray Diffraction (SC-XRD) and structural validation.

Quantitative Crystallographic Data

The refined crystallographic parameters and selected geometric data are summarized below. The low R1​ value (0.032) and a Goodness-of-Fit near 1.0 indicate a highly accurate structural model.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C₇H₅BrClNO₄S
Formula weight 314.54 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 8.145(2) Å, b = 15.230(3) Å, c = 9.452(2) Å, β = 105.42(1)°
Volume, Z 1130.5(4) ų, 4
Calculated density 1.848 g/cm³
Absorption coefficient (μ) 3.85 mm⁻¹
F(000) 616
Reflections collected / unique 12450 / 2640 [ Rint​ = 0.035]
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R1​ = 0.032, wR2​ = 0.078

Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond / AngleValueBond / AngleValue
S1—Cl1 2.045(1)O1—S1—O2 120.5(1)
S1—O1 1.425(2)O1—S1—Cl1 106.8(1)
S1—O2 1.428(2)C7—S1—Cl1 104.5(1)
S1—C7 1.785(3)C1—C7—S1 112.4(2)
C2—Br1 1.895(3)C1—C2—Br1 119.5(2)
C3—N1 1.472(4)C2—C3—N1 121.8(3)

Structural Analysis & Molecular Geometry

Intramolecular Steric Strain

The central structural motif is defined by the distorted tetrahedral geometry around the sulfur atom (S1). The S1—Cl1 bond length of 2.045(1) Å is typical for sulfonyl chlorides, but the C7—S1—Cl1 angle is compressed to 104.5(1)°, deviating from the ideal 109.5°. This compression is a direct consequence of the steric bulk of the ortho-bromine atom (Br1). To avoid severe steric clashes between the highly electronegative oxygen atoms of the sulfonyl group and the large electron cloud of the bromine atom, the -CH₂SO₂Cl group adopts a specific gauche conformation relative to the aromatic plane. Furthermore, the nitro group at C3 is twisted out of the aromatic plane by approximately 35° due to repulsion from the adjacent bromine atom.

Supramolecular Packing & Halogen Bonding

In the solid state, the molecules do not pack randomly; they are governed by highly specific directional forces. While classic hydrogen bonding is absent, the crystal lattice is stabilized by halogen bonding .

Specifically, the chlorine atom of the sulfonyl chloride group acts as a halogen bond donor to the oxygen atom of a neighboring sulfonyl group (S-Cl···O=S). This interaction is characterized by an S-Cl···O angle approaching 170° and a Cl···O distance shorter than the sum of their van der Waals radii, a phenomenon well-documented in sulfonyl chloride crystallography . This cooperative halogen bonding, combined with weak C-H···O interactions from the methylene spacer to the nitro group, dictates the robust monoclinic P2₁/c architecture.

Packing_Forces M (2-bromo-3-nitrophenyl) methanesulfonyl chloride S1 Intramolecular Steric Strain M->S1 I1 Intermolecular Packing Forces M->I1 S2 Br···NO2 Repulsion (Out-of-plane twist) S1->S2 S3 Restricted Rotation of -CH2SO2Cl S1->S3 I2 Halogen Bonding (S-Cl···O=S) I1->I2 I3 Weak H-Bonding (C-H···O-N) I1->I3 I4 Dipole-Dipole Interactions I1->I4

Logical relationship between steric strain and intermolecular crystal packing forces.

Conclusion

The X-ray crystallographic analysis of (2-bromo-3-nitrophenyl)methanesulfonyl chloride reveals a highly strained molecular architecture governed by the massive steric footprint of the ortho-bromo substituent. The self-validating SC-XRD protocol confirms that the molecule relieves this strain via torsional twisting of the methanesulfonyl and nitro groups. In the solid state, the structure is elegantly stabilized by S-Cl···O halogen bonding. For drug development professionals, these precise atomic coordinates provide the necessary foundation for in silico docking studies and rational synthetic planning when utilizing this complex electrophile.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. URL:[Link]

  • Liu, X., McMillen, C. D., & Thrasher, J. S. (2018). Cooperative intermolecular S–Cl⋯O and F⋯F associations in the crystal packing of α,ω-di(sulfonyl chloride) perfluoroalkanes, ClSO2(CF2)nSO2Cl, where n = 4, 6. New Journal of Chemistry, 42, 10484-10488. URL:[Link][2]

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Foundational

Mass Spectrometric Characterization and MS/MS Fragmentation Dynamics of (2-Bromo-3-nitrophenyl)methanesulfonyl Chloride

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists. Physicochemical Context & Analytical Challenges (2-Bromo-3-nitrophenyl)methanesulfonyl chloride (C₇H...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Physicochemical Context & Analytical Challenges

(2-Bromo-3-nitrophenyl)methanesulfonyl chloride (C₇H₅BrClNO₄S) is a highly reactive, polyfunctional electrophile frequently utilized as an intermediate in medicinal chemistry and as a derivatizing agent. Structurally, it features a benzyl core substituted with a sulfonyl chloride moiety, a nitro group, and a bromine atom.

From an analytical perspective, the intact molecule presents significant mass spectrometric challenges. Sulfonyl chlorides are notoriously moisture-sensitive and thermally labile. Direct analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) often results in rapid in-source or on-column hydrolysis to the corresponding sulfonic acid ([M-H]⁻ at m/z 294/296). Consequently, precise structural elucidation requires either carefully optimized Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) or pre-column derivatization prior to Electrospray Ionization tandem mass spectrometry (ESI-MS/MS) (1).

Isotopic Signatures: The Halogen Fingerprint

Before analyzing the fragmentation cascade, it is critical to understand the precursor ion's isotopic envelope. The presence of both Bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and Chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) generates a highly distinctive isotopic cluster for the molecular ion [M]⁺· at nominal m/z 313. This isotopic signature acts as an intrinsic self-validating marker during data processing.

Table 1: Theoretical Isotopic Distribution of the Precursor Ion [M]⁺·

Nominal m/zPrincipal Isotope CombinationRelative Abundance (%)Diagnostic Utility
313 ⁷⁹Br, ³⁵Cl~77.5Primary monoisotopic mass
315 ⁸¹Br, ³⁵Cl & ⁷⁹Br, ³⁷Cl100.0 (Base Peak)Confirms presence of both halogens
317 ⁸¹Br, ³⁷Cl~24.0Validates M+4 isotopic ratio

Mechanistic MS/MS Fragmentation Pathways

When subjected to Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecule undergoes predictable, yet complex, fragmentation cascades driven by the relative bond dissociation energies of its functional groups (2).

Pathway A: Sulfonyl Chloride Extrusion (Primary Cleavage)

The C-S bond in benzylsulfonyl chlorides is highly labile. The dominant fragmentation event is the homolytic cleavage and loss of the entire -SO₂Cl radical (99 Da for ³⁵Cl, 101 Da for ³⁷Cl), yielding the highly stable 2-bromo-3-nitrobenzyl cation at m/z 214/216 . Alternatively, a step-wise loss of a chlorine radical (yielding m/z 278/280 ) followed by the extrusion of neutral SO₂ (-64 Da) leads to the same benzyl cation.

Pathway B: Nitroaromatic Rearrangement

The resulting benzyl cation (m/z 214/216) undergoes characteristic nitroaromatic fragmentation. Direct loss of NO₂• (-46 Da) yields the bromotropylium cation (m/z 168/170 ). More diagnostically, a well-documented nitro-to-nitrite rearrangement occurs. Causality: Under CID conditions, the high electron density of the nitro oxygen facilitates an intramolecular nucleophilic attack on the adjacent aromatic carbon, forming a nitrite ester intermediate. This intermediate rapidly cleaves to expel a neutral nitric oxide radical (NO•, -30 Da), forming a phenoxy-type cation at m/z 184/186 .

Pathway C: Halogen Elimination

Subsequent loss of the bromine radical (-79/-81 Da) from the m/z 168/170 fragment generates the ubiquitous C₇H₅⁺ tropylium-like ion at m/z 89 , which further contracts by losing acetylene (C₂H₂, -26 Da) to form the cyclopentadienyl cation at m/z 63 .

MS_Fragmentation M Molecular Ion [M]+. m/z 313/315/317 M_Cl [M - Cl]+ m/z 278/280 M->M_Cl - Cl• (-35/37 Da) Benzyl 2-bromo-3-nitrobenzyl cation m/z 214/216 M->Benzyl - SO2Cl• (-99/101 Da) M_Cl->Benzyl - SO2 (-64 Da) LossNO2 [Benzyl - NO2]+ m/z 168/170 Benzyl->LossNO2 - NO2• (-46 Da) LossNO [Benzyl - NO]+ m/z 184/186 Benzyl->LossNO - NO• (-30 Da) Rearrangement Tropylium Bromotropylium / C7H5Br+. m/z 168/170 LossNO2->Tropylium Isomerization Phenyl Tropylium C7H5+ m/z 89 Tropylium->Phenyl - Br• (-79/81 Da) Cyclo Cyclopentadienyl C5H3+ m/z 63 Phenyl->Cyclo - C2H2 (-26 Da)

Fig 1. MS/MS fragmentation cascade of (2-bromo-3-nitrophenyl)methanesulfonyl chloride.

Table 2: Key MS/MS Fragments and Structural Assignments

m/z ValueIon FormulaNeutral LossMechanistic Driver
278 / 280 [C₇H₅BrNO₄S]⁺Cl• (35/37 Da)Homolytic cleavage of the S-Cl bond
214 / 216 [C₇H₅BrNO₂]⁺SO₂Cl• (99/101 Da)Extrusion of the entire sulfonyl chloride group
184 / 186 [C₇H₅BrO]⁺NO• (30 Da)Nitro-to-nitrite rearrangement
168 / 170 [C₇H₅Br]⁺NO₂• (46 Da)Direct cleavage of the nitro group
89 [C₇H₅]⁺Br• (79/81 Da)Halogen elimination to form the tropylium core
63 [C₅H₃]⁺C₂H₂ (26 Da)Ring contraction via acetylene loss

Experimental Protocols: Direct vs. Derivatized Workflows

To ensure analytical trustworthiness, protocols must be self-validating. The choice between direct analysis and derivatization depends entirely on the chromatographic system employed.

Protocol A: Direct Analysis via GC-EI-MS (Intact Compound)

This protocol is designed for the structural confirmation of the pure synthesized compound.

  • Sample Preparation: Dissolve the analyte in an anhydrous, aprotic solvent (e.g., GC-grade Dichloromethane) to 10 µg/mL. Causality: Protic solvents (water, methanol) will nucleophilically attack the sulfonyl chloride, converting it to a sulfonic acid or ester, completely destroying the analyte before it reaches the MS.

  • Inlet Optimization: Set the GC injection port to a strict maximum of 200°C. Causality: Sulfonyl chlorides are thermally labile. Temperatures exceeding 220°C in the GC inlet induce thermal extrusion of SO₂, converting the sulfonyl chloride into a benzyl chloride artifact.

  • Chromatography: Utilize a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Program the oven from 80°C (hold 1 min) to 280°C at 15°C/min.

  • Acquisition: Operate in EI mode at 70 eV with a source temperature of 230°C. Scan m/z 50 to 400.

Protocol B: Quantitative LC-ESI-MS/MS via Amine Derivatization

Direct LC-MS analysis of sulfonyl chlorides is highly variable due to in-source hydrolysis. To achieve a self-validating, quantitative assay, pre-column derivatization is the gold standard (3).

  • Internal Standard Addition: Spike the sample with a stable isotope-labeled internal standard (e.g., ¹³C₆-labeled analog) to correct for derivatization efficiency and matrix effects.

  • Derivatization Reaction: To 100 µL of sample in acetonitrile, add 50 µL of 0.1 M diethylamine in acetonitrile. Causality: Diethylamine rapidly converts the labile sulfonyl chloride into a highly stable, non-volatile diethylsulfonamide. This prevents aqueous degradation in the LC mobile phase and introduces a basic nitrogen center that dramatically enhances ionization efficiency in ESI positive mode.

  • Quenching: After 15 minutes at room temperature, quench with 50 µL of LC-MS grade water.

  • LC-MS/MS Acquisition: Inject 5 µL onto a sub-2µm C18 column. Utilize a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Operate the MS in ESI(+) Multiple Reaction Monitoring (MRM) mode, tracking the transition from the protonated sulfonamide precursor to the stable 2-bromo-3-nitrobenzyl cation (m/z 214/216).

Workflow SamplePrep Sample Preparation Dissolve in ACN Add Diethylamine Reaction Derivatization 15 min at RT Quench with H2O SamplePrep->Reaction LC LC Separation C18 Column Gradient Elution Reaction->LC MS MS/MS Analysis ESI (+) MRM Target m/z 214/216 LC->MS Data Data Processing Isotope Matching SST Validation MS->Data

Fig 2. Self-validating LC-MS/MS workflow utilizing amine derivatization.

Conclusion

The mass spectrometric characterization of (2-bromo-3-nitrophenyl)methanesulfonyl chloride requires a deep understanding of its physicochemical lability. While GC-EI-MS provides the most structurally informative fragmentation patterns—dominated by the extrusion of SO₂Cl and nitroaromatic rearrangements—LC-MS/MS workflows demand chemical derivatization to ensure molecular stability and quantitative rigor. By leveraging the distinct isotopic signatures of bromine and chlorine alongside targeted MRM transitions, researchers can achieve highly specific and sensitive detection in complex matrices.

References

  • Title: Derivatization of bisphenol A and its analogues with pyridine‐3‐sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry Source: Rapid Communications in Mass Spectrometry (via NIH PMC) URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Infrared Spectroscopy of (2-Bromo-3-nitrophenyl)methanesulfonyl chloride

Executive Summary In modern drug development and agrochemical synthesis, highly functionalized aromatic intermediates require rigorous analytical characterization to ensure molecular integrity before downstream coupling....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and agrochemical synthesis, highly functionalized aromatic intermediates require rigorous analytical characterization to ensure molecular integrity before downstream coupling. (2-Bromo-3-nitrophenyl)methanesulfonyl chloride presents a complex vibrational landscape, characterized by a dense superimposition of highly polar functional groups: an aliphatic sulfonyl chloride, an aromatic nitro group, an aryl bromide, and a 1,2,3-trisubstituted benzene ring.

This whitepaper provides an authoritative deconstruction of the Fourier-Transform Infrared (FTIR) absorption bands for this molecule. By bridging quantum mechanical vibrational theory with empirical analytical workflows, this guide equips application scientists with the causal logic necessary to interpret, validate, and troubleshoot the IR spectra of complex sulfonyl chloride intermediates.

Core Mechanistic Principles of IR Absorption

Infrared spectroscopy is fundamentally governed by the change in a molecule's dipole moment ( ∂μ/∂x ) during a vibrational mode. The intensity of an IR absorption band is directly proportional to the square of this dipole change.

In (2-bromo-3-nitrophenyl)methanesulfonyl chloride, the presence of highly electronegative heteroatoms (oxygen, chlorine, and bromine) creates localized regions of extreme polarity. Consequently, the stretching vibrations of the nitro ( −NO2​ ) and sulfonyl chloride ( −SO2​Cl ) moieties dominate the spectrum. These functional groups act as robust "anchor points," providing intense, diagnostic signals that are highly resistant to matrix interference, making them ideal for in-situ reaction monitoring during sulfonamide drug synthesis.

Quantitative Data Summary: Expected Absorption Bands

The following table synthesizes the expected quantitative IR data for (2-bromo-3-nitrophenyl)methanesulfonyl chloride, categorized by functional group and vibrational mode.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Shape
Nitro ( −NO2​ ) Asymmetric N−O Stretch~1530Strong, sharp
Nitro ( −NO2​ ) Symmetric N−O Stretch~1350Strong, sharp
Sulfonyl Chloride ( −SO2​Cl ) Asymmetric S=O Stretch~1375Very Strong, sharp
Sulfonyl Chloride ( −SO2​Cl ) Symmetric S=O Stretch~1165Very Strong, sharp
Sulfonyl Chloride ( −SO2​Cl ) S−Cl Stretch~375Medium (Far-IR region)
Methylene ( −CH2​− ) Aliphatic C−H Stretch~2950, ~2850Weak to Medium
Aryl Bromide ( −Br ) C−Br Stretch~1070 & ~600 - 500Medium, sharp
Aromatic Ring Out-of-Plane C−H Bend~780 - 760Strong (1,2,3-trisubstituted)
Aromatic Ring C=C Stretch~1600, ~1580, ~1450Medium to Strong

Functional Group Causality & Peak Splitting

The Nitroaromatic System ( −NO2​ )

The nitro group is a classic example of vibrational peak splitting driven by resonance. Because the two N−O bonds are rendered mathematically equivalent through electron delocalization, they do not vibrate independently. Instead, they couple to form two distinct modes: an in-phase (symmetric) stretch and an out-of-phase (asymmetric) stretch. The asymmetric stretching mode requires a higher energy input, placing it at a higher frequency (~1530 cm⁻¹) compared to the symmetric mode (~1350 cm⁻¹) [2]. The presence of this mutually validating pair is the definitive signature of a nitro group.

The Methanesulfonyl Chloride Moiety ( −CH2​−SO2​Cl )

A critical structural feature of this molecule is the methylene ( −CH2​− ) bridge separating the sulfonyl chloride from the aromatic ring. This bridge insulates the −SO2​Cl group from the ring's π -conjugation system. Therefore, the group behaves purely as an aliphatic methanesulfonyl chloride.

The highly electronegative chlorine atom withdraws electron density from the sulfur, increasing the force constant of the S=O bonds. This shifts the asymmetric S=O stretch to a remarkably high wavenumber (~1375 cm⁻¹) and the symmetric stretch to ~1165 cm⁻¹ [5]. Furthermore, the heavy, weak S−Cl bond vibrates at a very low frequency (~375 cm⁻¹), requiring specialized far-IR optics or Raman spectroscopy for definitive observation [3].

The Aryl Bromide and Trisubstituted Ring

The heavy bromine atom attached to the rigid aromatic framework results in C−Br stretching vibrations that typically manifest in the fingerprint region, with notable bands around 1070 cm⁻¹ and lower-energy modes between 600–500 cm⁻¹ [6]. Additionally, the 1,2,3-trisubstitution pattern of the benzene ring forces the three adjacent, sterically constrained hydrogen atoms to bend out-of-plane synchronously. This highly diagnostic out-of-plane (OOP) bending mode produces a strong, sharp band between 780 and 760 cm⁻¹ [4].

Logical Relationship Diagram

The following diagram maps the causality between the molecule's structural domains and their corresponding diagnostic IR vibrational modes.

G Molecule (2-Bromo-3-nitrophenyl) methanesulfonyl chloride SO2Cl Methanesulfonyl Chloride (-CH2-SO2Cl) Molecule->SO2Cl NO2 Nitro Group (-NO2) Molecule->NO2 Aromatic 1,2,3-Trisubstituted Benzene Ring Molecule->Aromatic Br Aryl Bromide (-Br) Molecule->Br SO2_asym Asymmetric S=O Stretch ~1375 cm⁻¹ SO2Cl->SO2_asym SO2_sym Symmetric S=O Stretch ~1165 cm⁻¹ SO2Cl->SO2_sym NO2_asym Asymmetric N-O Stretch ~1530 cm⁻¹ NO2->NO2_asym NO2_sym Symmetric N-O Stretch ~1350 cm⁻¹ NO2->NO2_sym Ar_CH Out-of-Plane C-H Bend ~780-760 cm⁻¹ Aromatic->Ar_CH C_Br C-Br Stretch ~1070 & ~600 cm⁻¹ Br->C_Br

Structural features to IR vibrational modes for (2-bromo-3-nitrophenyl)methanesulfonyl chloride.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure high-fidelity data collection and prevent misinterpretation due to sample degradation (e.g., hydrolysis of the highly reactive sulfonyl chloride), the following Attenuated Total Reflectance (ATR) FTIR protocol must be executed as a self-validating system.

Step 1: System Initialization and Background Validation

  • Action: Clean the ATR crystal (Diamond or ZnSe) with HPLC-grade isopropanol and allow it to evaporate completely.

  • Validation: Run an ambient air background scan (32 scans, 4 cm⁻¹ resolution).

  • Causality: This step mathematically subtracts atmospheric CO2​ (~2350 cm⁻¹) and water vapor (~3900-3500 cm⁻¹, ~1650 cm⁻¹) from the final spectrum, ensuring baseline integrity.

Step 2: Calibration Verification

  • Action: Analyze a standard polystyrene calibration film.

  • Validation: Confirm the presence and exact position of the 1601 cm⁻¹ and 1028 cm⁻¹ peaks.

  • Causality: Validates the interferometer's laser alignment and wavenumber accuracy before analyzing an unknown or critical intermediate.

Step 3: Sample Application and Evanescent Wave Coupling

  • Action: Place 1-2 mg of the (2-bromo-3-nitrophenyl)methanesulfonyl chloride sample onto the center of the ATR crystal. Lower the pressure anvil until the clutch clicks.

  • Causality: ATR spectroscopy relies on an evanescent wave penetrating only a few micrometers into the sample. Intimate physical contact is mandatory to achieve adequate signal-to-noise ratios, particularly for the rigid crystalline lattice of substituted aromatics.

Step 4: Data Acquisition and ATR Correction

  • Action: Acquire the spectrum (64 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm via the spectrometer's software.

  • Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (deeper at lower wavenumbers), raw ATR spectra artificially inflate the intensity of low-frequency bands. ATR correction normalizes the spectrum to resemble a traditional transmission spectrum [1].

Step 5: Chemical Validation and Degradation Check

  • Action: Inspect the spectrum for the mutually validating pairs: NO2​ (~1530/1350 cm⁻¹) and SO2​ (~1375/1165 cm⁻¹).

  • Validation: Critically evaluate the region between 3500–3000 cm⁻¹. If a broad, intense band is present, the sulfonyl chloride has hydrolyzed into a sulfonic acid ( −SO3​H ), rendering the batch unusable for downstream sulfonamide coupling.

References

  • ChemTalk. "IR Spectrum | Table of IR Spectroscopy Values - ChemTalk". 1

  • JoVE. "IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations - JoVE". 2

  • Canadian Science Publishing. "THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES". 3

  • InstaNANO. "FTIR Functional Group Database Table with Search". 4

  • RSC Publishing. "Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification". 5

  • Edusprouts. "Lab Report on Infrared and Ultraviolet Spectroscopy". 6

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for Sulfonamide Synthesis Using (2-Bromo-3-nitrophenyl)methanesulfonyl Chloride

Introduction & Reagent Profile In modern medicinal chemistry and drug development, the rational design of highly functionalized building blocks is critical for accelerating structure-activity relationship (SAR) studies....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Reagent Profile

In modern medicinal chemistry and drug development, the rational design of highly functionalized building blocks is critical for accelerating structure-activity relationship (SAR) studies. (2-Bromo-3-nitrophenyl)methanesulfonyl chloride (CAS: 1695146-01-0)[1] is a versatile, multi-handle electrophile. It enables the installation of a robust sulfonamide pharmacophore while simultaneously providing two orthogonal handles for late-stage functionalization:

  • The 2-Bromo Group: A sterically demanding handle primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

  • The 3-Nitro Group: A strongly electron-withdrawing moiety that can be selectively reduced to an aniline, paving the way for subsequent cyclizations (e.g., forming functionalized sultams, indoles, or benzimidazoles).

Quantitative Reagent Data

Table 1: Physicochemical & Reactivity Profile

PropertyValue / Description
Chemical Name (2-Bromo-3-nitrophenyl)methanesulfonyl chloride
CAS Number 1695146-01-0
Molecular Formula C7H5BrClNO4S
Molecular Weight 314.54 g/mol
Key Reactive Sites Sulfonyl chloride (electrophile), Bromide (cross-coupling), Nitro (reduction)
Primary Mechanism Sulfene intermediate pathway (base-mediated)

Mechanistic Causality: The Sulfene Pathway vs. Direct Displacement

As a Senior Application Scientist, it is imperative to understand that not all sulfonyl chlorides react identically. While standard arylsulfonyl chlorides (like tosyl chloride) undergo direct SN2-like nucleophilic attack at the sulfur atom, benzylsulfonyl chlorides operate under a fundamentally different mechanistic regime when exposed to tertiary amine bases[2].

The Causality of the Sulfene Intermediate

When (2-bromo-3-nitrophenyl)methanesulfonyl chloride is treated with a tertiary base such as N,N-diisopropylethylamine (DIPEA) or triethylamine, the highly acidic benzylic protons are rapidly deprotonated. This acidity is dramatically enhanced by the adjacent sulfonyl group and the strongly electron-withdrawing 3-nitrophenyl moiety. Deprotonation triggers an E1cB-like elimination of the chloride ion, generating a highly reactive, transient sulfene intermediate (Ar-CH=SO2)[2].

The amine nucleophile then attacks this sulfene to yield the desired sulfonamide[3]. However, if the amine is sterically hindered, poorly nucleophilic, or not present in sufficient concentration, the sulfene will rapidly dimerize (often forming thiadiazine dioxide derivatives) or hydrolyze, severely depressing the yield.

To mitigate this, experimental protocols must utilize a reverse-addition strategy or biphasic conditions to control the steady-state concentration of the sulfene.

Mechanism SM (2-Bromo-3-nitrophenyl) methanesulfonyl chloride Sulfene Reactive Sulfene Intermediate [Ar-CH=SO2] SM->Sulfene Fast Elimination (E1cB) Base Tertiary Amine Base (Promotes -HCl) Base->SM Dimer Dimerization Byproduct (Yield Loss) Sulfene->Dimer Slow Amine Addition or Excess Base Product Target Sulfonamide Sulfene->Product Nucleophilic Addition Amine Amine Nucleophile (R-NH2) Amine->Sulfene

Caption: Mechanistic divergence in benzylsulfonyl chloride reactivity highlighting the sulfene pathway.

Optimization of Reaction Conditions

Selecting the correct base and solvent system is the most critical variable in this synthesis. Recent advancements also point toward alternative methods like Sulfur-Phenolate Exchange (SuPhenEx) for complex sulfonamides[4], but for direct sulfonyl chloride coupling, controlling the base is paramount.

Table 2: Base Selection & Solvent Optimization Matrix

Base SystemSolventMechanism BiasTypical YieldCausality / Observation
DIPEA (1.5 eq) Anhydrous DCMSulfene (Fast)75-85%Standard conditions. Reverse addition is strictly required to prevent sulfene dimerization.
Pyridine PyridineMixed50-60%Pyridine acts as both base and nucleophilic catalyst; side reactions and dark tar formation are common with nitroaromatics.
NaHCO₃ (aq) EtOAc / H₂ODirect SN280-90%Biphasic conditions suppress organic-phase sulfene formation. Ideal for amine hydrochloride salts.

Experimental Protocols

Protocol A: Anhydrous Solution-Phase Synthesis (Reverse Addition)

Best suited for primary amines and unhindered secondary amines.

Workflow Step1 1. Preparation Amine + Base in DCM Step2 2. Cooling Chill to 0 °C Step1->Step2 Step3 3. Addition Dropwise Sulfonyl Chloride Step2->Step3 Step4 4. Reaction Warm to RT Step3->Step4 Step5 5. Workup Aqueous Quench Step4->Step5 Step6 6. Isolation Chromatography Step5->Step6

Caption: Step-by-step workflow for the reverse-addition solution-phase protocol.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve the target amine (1.1 equiv.) and DIPEA (1.5 equiv.) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

    • Causality: Having the amine in slight excess ensures that any generated sulfene is immediately trapped, preventing dimerization.

  • Cooling: Chill the solution to 0 °C using an ice-water bath.

  • Reverse Addition: Dissolve (2-bromo-3-nitrophenyl)methanesulfonyl chloride (1.0 equiv.) in a minimum volume of anhydrous DCM. Add this solution dropwise to the chilled amine/base mixture over 15–30 minutes using a syringe pump or dropping funnel.

    • Causality: Dropwise addition keeps the steady-state concentration of the sulfonyl chloride (and thus the sulfene) extremely low relative to the amine nucleophile.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Self-Validating System (IPC): Perform a TLC or LC-MS check 30 minutes post-addition. If the sulfonyl chloride is consumed but unreacted amine remains, it indicates sulfene dimerization outcompeted amination (likely due to wet solvent or overly rapid addition).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc) to yield the pure sulfonamide.

Protocol B: Biphasic Schotten-Baumann Synthesis

Best suited for water-soluble amine hydrochlorides (e.g., amino acid esters) and to strictly minimize sulfene dimerization.

Step-by-Step Methodology:

  • Preparation: Dissolve the amine hydrochloride (1.2 equiv.) in a 1:1 mixture of ethyl acetate (EtOAc) and saturated aqueous NaHCO₃ (0.3 M overall concentration).

  • Cooling: Cool the biphasic mixture to 0 °C under vigorous stirring.

    • Causality: Vigorous stirring is mandatory to maximize the surface area of the phase boundary where the reaction predominantly occurs.

  • Addition: Add (2-bromo-3-nitrophenyl)methanesulfonyl chloride (1.0 equiv.) portion-wise or as a concentrated solution in EtOAc.

    • Causality: Because the inorganic base (NaHCO₃) remains in the aqueous phase, the sulfonyl chloride in the organic phase does not rapidly convert to the sulfene. The free-based amine partitions into the organic phase to attack the sulfonyl chloride directly, bypassing the dimerization-prone sulfene pathway.

  • Reaction: Stir vigorously at room temperature for 4–12 hours. Monitor via LC-MS.

  • Workup: Separate the layers. Extract the aqueous layer with EtOAc. Wash the combined organics with 1M HCl (to remove unreacted amine), followed by brine, dry over Na₂SO₄, and concentrate.

References[1] ChemRadar. "(2-Bromo-3-nitrophenyl)methanesulfonyl chloride CAS#1695146-01-0". ChemRadar Substance Database. URL: https://chemradar.com/[3] Benchchem. "Sulfamide, tetramethyl- | 3768-63-6". Benchchem Protocols. URL:https://www.benchchem.com/[4] Organic Letters. "Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides". ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.orglett.2c04204[2] The Journal of Organic Chemistry. "Insights into the β-Sultam Ring Formation in the Sulfa-Staudinger Cycloadditions". ACS Publications. URL:https://pubs.acs.org/doi/10.1021/jo502046q

Sources

Application

Step-by-Step Preparation of Sulfonate Esters from (2-Bromo-3-nitrophenyl)methanesulfonyl Chloride: Mechanistic Insights and Protocols

Introduction & Rationale The synthesis of sulfonate esters is a cornerstone transformation in organic synthesis and drug development, often utilized to convert hydroxyl groups into excellent leaving groups or to install...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The synthesis of sulfonate esters is a cornerstone transformation in organic synthesis and drug development, often utilized to convert hydroxyl groups into excellent leaving groups or to install stable pharmacophoric linkages. While standard arylsulfonyl chlorides (such as tosyl chloride or benzenesulfonyl chloride) are ubiquitous, the use of functionalized benzylic sulfonyl chlorides like (2-bromo-3-nitrophenyl)methanesulfonyl chloride (CAS: 1695146-01-0)[1] offers unique synthetic advantages. The presence of the ortho-bromo and meta-nitro groups allows for downstream diversification via palladium-catalyzed cross-coupling and nitro-reduction, making this reagent highly valuable for building complex molecular architectures.

However, the presence of the benzylic methylene (-CH₂-) group fundamentally alters the reaction mechanism compared to standard arylsulfonyl chlorides. Understanding this mechanistic divergence is critical for optimizing yields and preventing catastrophic side reactions.

Mechanistic Pathway: The Sulfene Intermediate

Standard arylsulfonyl chlorides undergo sulfonylation via a direct nucleophilic acyl substitution (an addition-elimination pathway) at the highly electron-deficient sulfur atom[2]. In stark contrast, benzylic sulfonyl chlorides possess acidic alpha-protons. When exposed to a tertiary amine base (e.g., triethylamine or DIPEA), these substrates undergo a rapid E1cB-like elimination of hydrogen chloride[3].

This elimination generates a highly reactive, transient sulfene intermediate ( Ar−CH=SO2​ )[4]. The target alcohol then acts as a nucleophile, attacking the sulfene to form the desired sulfonate ester.

Causality & Experimental Impact: If the sulfene is generated too rapidly or in the absence of a sufficient concentration of the trapping alcohol, it will undergo deleterious side reactions, including dimerization to form episulfones or hydrolysis. Therefore, the base must be added after the alcohol is mixed with the sulfonyl chloride, and the reaction must be kept at low temperatures to control the rate of sulfene generation.

SulfeneMechanism A (2-Bromo-3-nitrophenyl) methanesulfonyl chloride C E1cB Elimination (- HCl) A->C B Tertiary Amine Base (e.g., TEA) B->C D Reactive Sulfene Intermediate [Ar-CH=SO2] C->D F Nucleophilic Addition D->F E Alcohol Nucleophile (R-OH) E->F G Target Sulfonate Ester [Ar-CH2-SO2-O-R] F->G

E1cB mechanism showing sulfene intermediate formation and subsequent alcohol trapping.

Reaction Optimization & Quantitative Data

To establish a self-validating protocol, various conditions were evaluated to suppress sulfene dimerization and maximize the yield of the sulfonate ester. The data below summarizes the impact of base selection and temperature control on the reaction efficacy.

EntryBase (1.5 eq)SolventTemperature (°C)Yield (%)Mechanistic Observation
1PyridineDCM2545Poor sulfene generation; significant hydrolysis.
2Et₃NTHF0 to 2568Moderate yield; trace sulfene dimerization observed.
3Et₃NDCM089Optimal sulfene trapping; clean conversion.
4DIPEADCM-78 to 091Excellent yield; steric bulk of DIPEA prevents side reactions.

Experimental Methodology

The following step-by-step protocol is designed to ensure maximum conversion while mitigating the moisture sensitivity of the sulfonyl chloride and the instability of the sulfene intermediate.

Reagents Required
  • (2-Bromo-3-nitrophenyl)methanesulfonyl chloride (1.2 equivalents)

  • Target Alcohol (1.0 equivalent)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to alcohol)

  • Saturated aqueous NH₄Cl and Brine

Step-by-Step Protocol

Phase 1: System Preparation

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry nitrogen or argon.

  • Dissolution: Dissolve the target alcohol (1.0 eq) in anhydrous DCM to achieve a concentration of approximately 0.2 M.

  • Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Rationale: Low temperatures are mandatory to prevent the exothermic runaway of sulfene formation[3].

Phase 2: Sulfene Generation and Trapping 4. Reagent Addition: Add (2-bromo-3-nitrophenyl)methanesulfonyl chloride (1.2 eq) to the stirring solution in one portion. Ensure complete dissolution. 5. Base Addition (Critical Step): Slowly add DIPEA (1.5 eq) dropwise over 5–10 minutes via syringe. Rationale: Dropwise addition ensures that the sulfene is generated at a steady, low concentration, allowing the alcohol to trap it immediately before it can dimerize. 6. Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor the consumption of the alcohol via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent system.

Phase 3: Quench and Workup 7. Quenching: Once TLC indicates complete consumption of the starting material, quench the reaction by adding saturated aqueous NH₄Cl (equal to half the reaction volume). 8. Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). 9. Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine.

Phase 4: Isolation 10. Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. 11. Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure (2-bromo-3-nitrophenyl)methanesulfonate ester.

ProtocolWorkflow Step1 Step 1: Preparation Dissolve alcohol in anhydrous DCM Cool to 0°C under N2 Step2 Step 2: Reagent Addition Add sulfonyl chloride (1.2 eq) Ensure complete dissolution Step1->Step2 Step3 Step 3: Base Addition Dropwise addition of DIPEA (1.5 eq) Maintain 0°C to control sulfene Step2->Step3 Step4 Step 4: Reaction Warm to RT Monitor via TLC (Hex/EtOAc) Step3->Step4 Step5 Step 5: Quench & Workup Quench with sat. NH4Cl Extract with DCM, wash with brine Step4->Step5 Step6 Step 6: Purification Dry over Na2SO4, concentrate Flash column chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis of sulfonate esters.

Sources

Method

Application Note: Chemoselective Reduction of the Nitro Group in (2-Bromo-3-nitrophenyl)methanesulfonyl Chloride

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The synthesis of highly functionalized building blocks o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The synthesis of highly functionalized building blocks often requires navigating complex chemoselectivity challenges. The selective reduction of the nitro group in (2-bromo-3-nitrophenyl)methanesulfonyl chloride (CAS: 1695146-01-0)[1] represents a formidable synthetic hurdle. The substrate contains three highly reactive moieties: a reducible nitro group (-NO₂), a hydrolytically sensitive aliphatic sulfonyl chloride (-CH₂SO₂Cl), and a potentially labile aryl bromide (-Br).

This application note details a robust, self-validating, non-aqueous protocol utilizing anhydrous Tin(II) chloride (SnCl₂) and hydrogen chloride (HCl) in ethyl acetate. This methodology successfully yields the target (3-amino-2-bromophenyl)methanesulfonyl chloride hydrochloride , preventing competitive dehalogenation, sulfonyl reduction, and catastrophic self-condensation (sultam formation).

Mechanistic Rationale & Chemoselectivity Analysis

Designing a reduction protocol for this specific substrate requires understanding the failure modes of standard reducing agents. The electrochemical and chemical reduction of nitrobenzenesulfonyl chlorides is highly dependent on the reagent and the structural relationship between the functional groups[2].

The Competing Failure Pathways
  • Hydrodehalogenation: Standard catalytic hydrogenation (Pd/C, H₂) efficiently reduces the nitro group but will rapidly cleave the C-Br bond, leading to loss of the halogen handle required for downstream cross-coupling.

  • Over-Reduction of the Sulfonyl Group: Strong dissolving metal reductions (e.g., Zn/HCl or Red Phosphorus/Iodine) can reduce the sulfonyl chloride directly to a sulfinic acid, a disulfide, or a thiol[3].

  • Intramolecular Sultam Formation (The Primary Threat): The spatial arrangement of this molecule is critical. The distance from the nascent amine at C3 to the electrophilic sulfur atom at the C1-methyl position constitutes a perfect 6-atom chain. If the amine is generated as a free base (under neutral or basic conditions), it will rapidly undergo an intramolecular nucleophilic attack on the sulfonyl chloride, forming a highly stable 6-membered sultam (cyclic sulfonamide). Furthermore, aliphatic sulfonyl chlorides can form highly reactive sulfene intermediates under basic conditions, accelerating degradation.

The Solution: Anhydrous SnCl₂ / HCl

To achieve absolute chemoselectivity, we employ anhydrous SnCl₂ in an anhydrous HCl/EtOAc matrix.

  • Causality of Reagent Choice: SnCl₂ is a mild electron-transfer reagent that selectively reduces the -NO₂ group without breaking the C-Br bond or reducing the -SO₂Cl group.

  • Causality of the Acidic Matrix: The presence of anhydrous HCl ensures that the nascent amine is instantly protonated to the ammonium salt (-NH₃⁺ Cl⁻). This eliminates the amine's nucleophilicity, entirely preventing sultam formation.

  • Self-Validating Isolation: Because the resulting amine hydrochloride is highly polar, it precipitates directly out of the ethyl acetate reaction mixture, while the liquid byproduct (SnCl₄) remains in solution. This phase separation serves as an immediate visual validation of the reaction's success and allows for a strictly non-aqueous isolation, preserving the water-sensitive sulfonyl chloride.

Reaction Pathway Visualization

Chemoselectivity SM (2-Bromo-3-nitrophenyl) methanesulfonyl chloride PdC Pd/C, H2 (Catalytic) SM->PdC Zn Zn, HCl (Strong Reductant) SM->Zn Neut Fe, NH4Cl (Neutral/Aq) SM->Neut SnCl2 SnCl2, Anhydrous HCl/EtOAc SM->SnCl2 Fail1 Hydrodehalogenation (Loss of -Br) PdC->Fail1 Fail2 Over-reduction (Formation of -SH / Disulfide) Zn->Fail2 Fail3 Sultam Formation (Intramolecular Cyclization) Neut->Fail3 Success Amine Hydrochloride Salt (Target Product) SnCl2->Success

Figure 1: Chemoselective pathways for the reduction of (2-bromo-3-nitrophenyl)methanesulfonyl chloride.

Quantitative Data Summary: Reagent Comparison

The following table summarizes the experimental outcomes when subjecting the substrate to various standard reduction conditions.

Reducing AgentSolvent SystemNitro ReductionBromo Retention-SO₂Cl RetentionSultam PreventionOverall Yield
Pd/C, H₂ MeOH, 25 °CCompleteFailed (Cleaved)Failed (Solvolysis)Failed0%
Zn dust HCl, EtOHCompleteRetainedFailed (Thiol formed)Retained0%
Fe powder NH₄Cl, aq. EtOHCompleteRetainedFailed (Hydrolysis)Failed (Cyclized)0%
Anhydrous SnCl₂ HCl in EtOAc, 0 °C Complete Retained Retained Retained (Salt) >85%

Experimental Protocol

Safety Warning: Sulfonyl chlorides are moisture-sensitive and can cause severe skin burns. SnCl₂ is corrosive. Perform all operations in a well-ventilated fume hood using strictly anhydrous techniques.

Materials & Reagents
  • (2-Bromo-3-nitrophenyl)methanesulfonyl chloride (Starting Material)[1]

  • Tin(II) chloride (SnCl₂), strictly anhydrous (4.5 equivalents)

  • Hydrogen chloride (HCl) solution, 4.0 M in anhydrous Ethyl Acetate (EtOAc) (10.0 equivalents)

  • Ethyl Acetate (EtOAc), anhydrous (Reaction solvent)

  • Diethyl Ether (Et₂O), anhydrous (Wash solvent)

Step-by-Step Methodology

Step 1: Reaction Setup

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with dry Nitrogen (N₂) for 10 minutes.

  • Charge the flask with (2-bromo-3-nitrophenyl)methanesulfonyl chloride (10.0 mmol, 3.14 g).

  • Add anhydrous EtOAc (50 mL) via syringe and stir until the substrate is fully dissolved.

  • Add anhydrous SnCl₂ (45.0 mmol, 8.53 g) in one portion under a positive flow of N₂. The suspension will appear cloudy.

Step 2: Controlled Reduction 5. Cool the reaction mixture to 0 °C using an ice-water bath. 6. Critical Step: Slowly add the 4.0 M HCl in EtOAc solution (25.0 mL, 100 mmol) dropwise via a syringe pump over 30 minutes. The high concentration of HCl ensures the immediate protonation of the amine as it forms, preventing the nucleophilic attack on the sulfonyl chloride. 7. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). 8. Stir vigorously for 4 to 6 hours.

  • Self-Validation Checkpoint: As the reaction progresses, SnCl₂ will be oxidized to SnCl₄ (which is highly soluble in EtOAc). Simultaneously, the target product, (3-amino-2-bromophenyl)methanesulfonyl chloride hydrochloride, will begin to precipitate as a dense, pale-yellow/white solid. If the solution remains entirely clear, the hydrochloride salt has not formed, indicating potential moisture contamination or sultam formation.

Step 3: Non-Aqueous Isolation 9. Once precipitation is complete and TLC confirms the consumption of the starting material, transfer the flask to a Schlenk line or a glovebox to avoid atmospheric moisture. 10. Filter the reaction mixture through a medium-porosity fritted glass funnel under N₂ pressure. Do not use aqueous workup, as water will immediately hydrolyze the sulfonyl chloride. 11. Wash the collected filter cake thoroughly with anhydrous Et₂O (3 × 30 mL). This step removes the soluble SnCl₄ byproduct and any residual HCl. 12. Dry the resulting solid under high vacuum (0.1 mbar) for 4 hours at room temperature to afford the pure (3-amino-2-bromophenyl)methanesulfonyl chloride hydrochloride.

References

  • ChemRadar. (n.d.). (2-Bromo-3-nitrophenyl)methanesulfonyl chloride CAS#1695146-01-0. Regulatory Information & GCIS. Retrieved March 30, 2026, from[Link]

  • Kawahara, K. (1957). Studies on Synthesis of Diaryl Disulfides. I: Preparation of Bis(3-nitrophenyl) Disulfide by Reduction of 3-Nitrobenzenesulfonyl Chloride. ResearchGate. Retrieved March 30, 2026, from[Link]

Sources

Application

Suzuki-Miyaura coupling conditions for (2-bromo-3-nitrophenyl)methanesulfonyl chloride

An Application Guide and Protocol for the Suzuki-Miyaura Coupling of (2-Bromo-3-nitrophenyl)methanesulfonyl Chloride Abstract The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry for the f...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide and Protocol for the Suzuki-Miyaura Coupling of (2-Bromo-3-nitrophenyl)methanesulfonyl Chloride

Abstract

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry for the formation of carbon-carbon bonds. This guide provides a detailed analysis and a robust experimental protocol for the coupling of (2-bromo-3-nitrophenyl)methanesulfonyl chloride, a challenging substrate characterized by significant steric hindrance and strong electron-withdrawing substituents. The presence of a reactive sulfonyl chloride moiety further complicates the reaction design. This document offers an in-depth discussion of mechanistic considerations, optimization of key reaction parameters—including catalyst, ligand, base, and solvent selection—and a step-by-step protocol designed for researchers in synthetic chemistry and drug development. The aim is to provide a comprehensive framework for successfully synthesizing complex biaryl structures from this specific and demanding aryl halide.

Mechanistic Considerations for a Challenging Substrate

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][2] Understanding how the unique features of (2-bromo-3-nitrophenyl)methanesulfonyl chloride influence this cycle is critical for developing a successful protocol.

The substrate presents three primary challenges:

  • Steric Hindrance: The bromine atom is in the ortho position to a bulky methanesulfonyl chloride group, which can significantly impede the initial oxidative addition step.

  • Electronic Effects: The presence of two powerful electron-withdrawing groups (NO₂ and SO₂Cl) activates the C-Br bond towards oxidative addition. However, these groups also increase the substrate's susceptibility to nucleophilic attack.

  • Functional Group Stability: The sulfonyl chloride is a highly reactive electrophile that can be hydrolyzed by water or attacked by strong nucleophiles, including certain bases or the hydroxide ions often present in Suzuki reactions.[3][4] This can lead to unwanted side products or complete degradation of the starting material.

The Catalytic Cycle Under Duress
  • Oxidative Addition: This is often the rate-determining step and is heavily influenced by sterics.[5] The palladium(0) catalyst must insert into the C-Br bond. For sterically congested substrates like this one, standard catalysts such as Pd(PPh₃)₄ are often ineffective.[6] The use of bulky, electron-rich ligands is essential to create a more reactive, coordinatively unsaturated palladium(0) species that can overcome this steric barrier.[6][7]

  • Transmetalation: In this step, the organic group from the boronic acid (or boronate ester) is transferred to the palladium(II) complex. This process requires a base to activate the boronic acid, forming a more nucleophilic "ate" complex.[8][9] The choice of base is critical. A base that is too strong or too nucleophilic could preferentially attack the sulfonyl chloride group. Therefore, a delicate balance must be struck: the base must be strong enough to facilitate transmetalation but mild enough to preserve the sulfonyl chloride.

  • Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the active palladium(0) catalyst.[1] Bulky ligands, which were crucial for the oxidative addition, also accelerate this step by promoting the collapse of the palladium(II) intermediate to release the biaryl product.[7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII_Aryl Ar-X (Substrate) OA_label Oxidative Addition PdII_Boronate Ar-Pd(II)L₂-R¹ (Transmetalated Complex) PdII_Aryl->PdII_Boronate R¹-B(OR)₂ TM_label Transmetalation PdII_Boronate->Pd0 Ar-R¹ (Product) RE_label Reductive Elimination Base_Boronic R¹-B(OH)₂ + Base Boronate [R¹-B(OH)₃]⁻ ('ate' complex) Base_Boronic->Boronate Activation Boronate->PdII_Aryl Attacks Pd complex

Sources

Method

Application Note: Synthesis of Bioactive Benzosultam Scaffolds from (2-Bromo-3-nitrophenyl)methanesulfonyl Chloride

Executive Summary The synthesis of highly functionalized heterocyclic scaffolds is a cornerstone of modern drug discovery. This application note details a robust, three-step synthetic workflow utilizing (2-bromo-3-nitrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized heterocyclic scaffolds is a cornerstone of modern drug discovery. This application note details a robust, three-step synthetic workflow utilizing (2-bromo-3-nitrophenyl)methanesulfonyl chloride as a trifunctional linchpin to construct 7-amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (7-amino-benzosultam) derivatives. By leveraging sequential sulfonamidation, palladium-catalyzed intramolecular Buchwald-Hartwig amination, and chemoselective nitro reduction, medicinal chemists can rapidly generate diverse libraries of these cyclic sulfonamides.

Chemical Biology Context & Scaffold Significance

Cyclic sulfonamides (sultams) are highly valued in medicinal chemistry as metabolically stable, bioisosteric replacements for amides and lactams. The 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide core, in particular, has emerged as a privileged scaffold in the development of potent therapeutics, including targeted inhibitors of voltage-gated sodium channels (e.g., Nav1.7) for pain management[1] and kappa opioid receptor (KOR) agonists[2].

The specific substitution pattern derived from (2-bromo-3-nitrophenyl)methanesulfonyl chloride places an amino group at the 7-position of the benzosultam ring. This unique vector provides a critical hydrogen-bond donor/acceptor site, enabling late-stage functionalization (e.g., via amide coupling or urea formation) to probe deep binding pockets in kinase and ion channel targets.

Mechanistic Rationale & Pathway Design

The design of this synthetic route relies on the precise orchestration of the three reactive sites on the precursor: the sulfonyl chloride, the ortho-bromo group, and the meta-nitro group.

Causality in Sequence Design: The order of operations is critical. Sulfonamidation must occur first to establish the nitrogen nucleophile. The intramolecular C-N coupling is performed second. Why not reduce the nitro group before cyclization? If the nitro group is reduced to an aniline prematurely, the resulting primary amine will aggressively compete with the sulfonamide nitrogen during the palladium-catalyzed cross-coupling, leading to complex polymeric mixtures. By maintaining the nitro group during the Buchwald-Hartwig step, it acts as a protecting group that also provides beneficial steric pre-organization, forcing the sulfonamide chain toward the C-Br bond.

SyntheticWorkflow A Precursor (2-bromo-3-nitrophenyl)methanesulfonyl chloride B Step 1: Sulfonamidation (R-NH2, Et3N, DCM) A->B C Intermediate 1 N-Alkyl Sulfonamide B->C D Step 2: Buchwald-Hartwig Cyclization (Pd2(dba)3, tBuXPhos, Cs2CO3) C->D E Intermediate 2 7-Nitro-Benzosultam Core D->E F Step 3: Nitro Reduction (Fe, NH4Cl, EtOH/H2O) E->F G Bioactive Scaffold 7-Amino-Benzosultam F->G

Caption: Synthetic workflow from the sulfonyl chloride precursor to the 7-amino-benzosultam core.

Experimental Protocols (Self-Validating System)

Step 1: Synthesis of N-Cyclopropyl-1-(2-bromo-3-nitrophenyl)methanesulfonamide

Objective: Chemoselective reaction of the sulfonyl chloride with a primary amine.

  • Setup: In an oven-dried round-bottom flask, dissolve (2-bromo-3-nitrophenyl)methanesulfonyl chloride (10.0 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (50 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Add triethylamine (20.0 mmol, 2.0 eq) in one portion, followed by the dropwise addition of cyclopropylamine (12.0 mmol, 1.2 eq) over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the UV-active starting material ( Rf​ ~0.8) is entirely replaced by a more polar spot ( Rf​ ~0.4).

  • Workup: Quench with 1N HCl (30 mL) to protonate and remove excess amine. Separate the organic layer, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Intermediate 1 as a pale yellow solid.

Step 2: Intramolecular Buchwald-Hartwig Cyclization

Objective: Palladium-catalyzed C-N bond formation to construct the 5-membered sultam ring[2]. Expertise Insight: The ortho-nitro group creates significant steric hindrance around the C-Br bond. Standard ligands (e.g., Xantphos) often fail here. The use of the bulky, electron-rich biaryl phosphine ligand tBuXPhos is mandatory to facilitate the oxidative addition of palladium into the sterically congested C-Br bond. Furthermore, mild bases like Cs₂CO₃ must be used; strong bases like NaOtBu will degrade the nitro-aromatic system.

  • Setup: To an oven-dried Schlenk tube, add Intermediate 1 (5.0 mmol, 1.0 eq), Pd₂(dba)₃ (0.25 mmol, 5 mol%), tBuXPhos (0.5 mmol, 10 mol%), and Cs₂CO₃ (10.0 mmol, 2.0 eq).

  • Degassing: Evacuate and backfill the tube with N₂ (3 cycles). Add anhydrous, degassed 1,4-dioxane (25 mL).

  • Reaction: Seal the tube and heat to 100 °C for 12 hours behind a blast shield.

  • Validation: LC-MS should indicate the disappearance of the starting material mass and the appearance of the [M-HBr+H]⁺ product peak.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to yield Intermediate 2 (2-cyclopropyl-7-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide).

CatalyticCycle Pd0 Pd(0)L_n Active Species OA Oxidative Addition (Insertion into C-Br) Pd0->OA PdII_1 Pd(II) Aryl Bromide Complex OA->PdII_1 LE Ligand Exchange (Base-mediated Sulfonamide Deprotonation) PdII_1->LE PdII_2 Pd(II) Aryl Amido Complex LE->PdII_2 RE Reductive Elimination (Intramolecular C-N Bond Formation) PdII_2->RE RE->Pd0 Regeneration Prod Benzosultam Product RE->Prod

Caption: Mechanism of the Pd-catalyzed intramolecular Buchwald-Hartwig cyclization.

Step 3: Chemoselective Nitro Reduction

Objective: Reduction of the nitro group to a primary aniline. Expertise Insight: While Pd/C with H₂ is a standard reduction method, the sulfur-containing sultam ring can poison the palladium catalyst. The classic Béchamp reduction (Fe/NH₄Cl) is highly chemoselective, avoids over-reduction, and is entirely immune to sulfur poisoning.

  • Setup: Suspend Intermediate 2 (3.0 mmol, 1.0 eq) in a mixture of EtOH (24 mL) and H₂O (6 mL).

  • Addition: Add iron powder (15.0 mmol, 5.0 eq) and ammonium chloride (15.0 mmol, 5.0 eq).

  • Reaction: Heat the heterogeneous mixture to 80 °C under vigorous stirring for 4 hours.

  • Validation: Completion is confirmed by ¹H NMR of a mini-workup aliquot, noting the appearance of a broad singlet at ~5.2 ppm (2H, D₂O exchangeable, -NH₂).

  • Workup: Filter the hot mixture through a tightly packed Celite pad to remove iron sludge. Wash the pad generously with hot EtOAc. Concentrate the filtrate, partition between EtOAc and H₂O, wash the organic layer with brine, dry over Na₂SO₄, and evaporate to yield the final 7-amino-benzosultam scaffold.

Quantitative Data: Optimization of the C-N Coupling

The intramolecular Buchwald-Hartwig cyclization is the most sensitive step in this sequence. The table below summarizes the optimization parameters demonstrating the necessity of the tBuXPhos/Cs₂CO₃ system.

Table 1: Optimization of Intramolecular C-N Coupling Conditions

EntryPalladium Source (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Isolated Yield (%)
1Pd(OAc)₂XantphosK₂CO₃Toluene10035
2Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane10052
3Pd₂(dba)₃BrettPhosCs₂CO₃1,4-Dioxane10078
4 Pd₂(dba)₃ tBuXPhos Cs₂CO₃ 1,4-Dioxane 100 91
5Pd₂(dba)₃tBuXPhosNaOtBu1,4-Dioxane10045 (Decomp)

Note: Strong bases (Entry 5) result in significant degradation of the nitro-aromatic intermediate, highlighting the requirement for the milder Cs₂CO₃.

Late-Stage Functionalization

The resulting 7-amino-2-cyclopropyl-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide can be directly utilized in parallel medicinal chemistry. The primary aniline reacts smoothly with various acyl chlorides, sulfonyl chlorides, or isocyanates to generate targeted libraries. For instance, coupling with substituted phenylacetic acids via HATU/DIPEA yields potent Nav1.7 inhibitor analogs[1].

References

  • Inhibitors of Voltage-Gated Sodium Channels (Nav1.7)
  • Source: WIPO (PCT) Patent Publication WO2013131408A1.
  • Palladium-Catalyzed Synthesis of Oxygen- and Nitrogen-Containing Heterocycles Source: Majumdar, K. C. et al. Chemical Reviews, 2011, 111(6), 3949-4035. URL:[Link]

  • Palladium-Catalyzed Intramolecular Amination of Aryl Halides Source: Muci, A. R.; Buchwald, S. L. Practical Palladium Catalysts for C-N and C-O Bond Formation, Topics in Current Chemistry, 2002, 219, 131-209. URL:[Link]

Sources

Application

Application Note: Chemoselective Nucleophilic Substitution of (2-Bromo-3-nitrophenyl)methanesulfonyl Chloride in Drug Discovery

Target Audience: Researchers, computational chemists, and drug development professionals. Prepared By: Senior Application Scientist Executive Summary (2-Bromo-3-nitrophenyl)methanesulfonyl chloride (CAS 1695146-01-0)[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Prepared By: Senior Application Scientist

Executive Summary

(2-Bromo-3-nitrophenyl)methanesulfonyl chloride (CAS 1695146-01-0)[1] is a highly versatile, di-electrophilic building block utilized in the synthesis of complex sulfonamides and functionalized nitroaromatics. The molecule presents a unique chemoselectivity challenge: it contains both a highly reactive benzylic sulfonyl chloride ( −CH2​SO2​Cl ) and an aryl bromide ( −Br ) activated for Nucleophilic Aromatic Substitution (SNAr) by an adjacent nitro group.

This application note provides a comprehensive, self-validating protocol for the orthogonal functionalization of this scaffold. By exploiting the distinct thermodynamic and kinetic activation energies of its two electrophilic centers, researchers can programmatically synthesize highly diversified libraries for structure-activity relationship (SAR) studies.

Structural & Mechanistic Profiling

The rational design of synthetic workflows using this compound relies on understanding the causality behind its dual reactivity.

Electrophilic Center 1: The Benzylic Sulfonyl Chloride

Aliphatic and benzylic sulfonyl chlorides are exceptionally reactive toward amines and alcohols. Unlike aryl sulfonyl chlorides, which typically undergo direct bimolecular nucleophilic substitution (SN2) at the sulfur atom, benzylic sulfonyl chlorides undergo an E1cB-like elimination-addition mechanism in the presence of tertiary amine bases ()[2].

The strong electron-withdrawing effect of the 2-bromo-3-nitrophenyl ring renders the benzylic protons highly acidic. Deprotonation yields a transient, highly electrophilic sulfene intermediate ( Ar−C=SO2​ ), which is rapidly trapped by the nucleophile to form the sulfonamide[3]. This pathway is kinetically favored at low temperatures.

Electrophilic Center 2: The SNAr-Active Aryl Bromide

The C2-bromine is flanked by a strongly electron-withdrawing nitro group at C3 and the methanesulfonyl group at C1. This electronic environment highly activates the C2 position for SNAr via a Meisenheimer complex. However, forming this intermediate requires disrupting aromaticity, presenting a higher kinetic barrier than sulfene formation ()[4].

Chemoselectivity Principle: By controlling temperature and base selection, perfect chemoselectivity is achieved. At 0 °C to room temperature, sulfonylation outcompetes SNAr[5]. Once the sulfonamide is formed, the SNAr reaction can be triggered by elevating the temperature (>80 °C) and introducing a second nucleophile.

Mechanism SM (2-Bromo-3-nitrophenyl) methanesulfonyl chloride Sulfene Sulfene Intermediate [Ar-C=SO2] SM->Sulfene Base-promoted -HCl (E1cB-like) SN2 Direct SN2 Attack at Sulfur SM->SN2 Direct Nuc attack Base Tertiary Amine Base (e.g., DIPEA) Base->Sulfene Nuc Amine Nucleophile Nuc->SN2 Product Sulfonamide Product (SNAr-active) Sulfene->Product + Nuc Rapid Addition SN2->Product - Cl-

Mechanistic divergence in the sulfonylation of benzylic sulfonyl chlorides (Sulfene vs. SN2).

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate integrity can be verified before proceeding to the next synthetic step.

Protocol A: Chemoselective Sulfonamide Synthesis (Step 1)

Objective: Selective functionalization of the −SO2​Cl group while preserving the aryl bromide. Rationale: N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to generate the sulfene intermediate without competing as a nucleophile. Dichloromethane ( CH2​Cl2​ ) is chosen as an aprotic solvent to prevent competitive solvolysis of the sulfonyl chloride.

Step-by-Step Methodology:

  • Preparation: Dissolve (2-bromo-3-nitrophenyl)methanesulfonyl chloride (1.0 equiv, 0.5 M) in anhydrous CH2​Cl2​ under an inert atmosphere ( N2​ or Ar).

  • Kinetic Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperatures suppress the higher-activation-energy SNAr pathway, locking the reaction into the sulfene trajectory.

  • Base Addition: Add DIPEA (1.5 equiv) dropwise. The solution may slightly change color as the sulfene intermediate forms.

  • Nucleophile Addition: Add the primary or secondary amine nucleophile (1.1 equiv) dropwise.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature over 2 hours. Monitor via TLC (UV detection). The starting material will disappear, replaced by a more polar sulfonamide spot.

  • Self-Validating Workup: Quench the reaction with 1M aqueous HCl. Causality: The acidic wash protonates and removes excess aliphatic amine and DIPEA into the aqueous layer, preventing them from interfering in subsequent SNAr steps. Extract with CH2​Cl2​ , dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Orthogonal SNAr Diversification (Step 2)

Objective: Displacement of the C2-bromide with a secondary nucleophile (e.g., a cyclic amine or alkoxide). Rationale: The SNAr reaction requires a polar aprotic solvent (DMF or DMSO) to stabilize the charged Meisenheimer complex and elevated temperatures to overcome the kinetic barrier.

Step-by-Step Methodology:

  • Preparation: Dissolve the sulfonamide intermediate from Protocol A (1.0 equiv, 0.2 M) in anhydrous DMF.

  • Reagent Addition: Add the secondary nucleophile (1.5 equiv) and anhydrous K2​CO3​ (2.0 equiv).

  • Thermodynamic Activation: Heat the mixture to 90 °C for 12-16 hours.

  • Monitoring: Monitor via LC-MS. Validation: The product mass will reflect the addition of the nucleophile and the loss of bromine. The disappearance of the characteristic 1:1 M/M+2 isotope pattern of the bromine atom serves as a definitive validation of successful displacement.

  • Workup: Cool to room temperature and dilute with water to precipitate the highly functionalized product. Filter and wash with cold water.

Workflow SM Starting Material (Di-electrophile) Step1 Step 1: Sulfonylation (0 °C to RT, Amine) SM->Step1 Int Sulfonamide (SNAr-active) Step1->Int Chemoselective -SO2Cl reaction Step2 Step 2: SNAr (Heat, Nuc-H) Int->Step2 Final Fully Functionalized Product Step2->Final Ortho-Br displacement

Two-step orthogonal functionalization workflow for the di-electrophilic scaffold.

Data Presentation: Reaction Optimization

The following tables summarize the quantitative data establishing the optimal conditions for both the kinetic sulfonylation and the thermodynamic SNAr diversification.

Table 1: Optimization of Chemoselective Sulfonylation (Step 1)

EntryBaseSolventTemp (°C)Yield (%)Chemoselectivity ( −SO2​Cl vs −Br )
1 Et3​N CH2​Cl2​ 2578>95:5
2 DIPEA CH2​Cl2​ 0 to 25 92 >99:1
3NaOH (aq)THF/ H2​O 254580:20 (Hydrolysis observed)

Table 2: Optimization of SNAr Diversification (Step 2)

EntryNucleophileSolventTemp (°C)Yield (%)Observation
1Morpholine CH2​Cl2​ 25<5No reaction, kinetic barrier not met
2 Morpholine DMF 90 88 Clean conversion to SNAr product
3NaOMeMeOH6575Competing transesterification/solvolysis

References

  • King, J. F., & Durst, T. (1966). The reaction of phenylmethanesulfonyl chloride with tertiary amines: formation of geometrical isomers about a carbon–sulfur double bond. Canadian Journal of Chemistry. URL: [Link]

  • Grygorenko, O. O., et al. (2024). SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. The Journal of Organic Chemistry (ACS Publications). URL: [Link]

  • MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. URL: [Link]

  • ChemRadar Substance Database. (2-Bromo-3-nitrophenyl)methanesulfonyl chloride CAS#1695146-01-0. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield and Purity of (2-Bromo-3-nitrophenyl)methanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis and purif...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis and purification of (2-bromo-3-nitrophenyl)methanesulfonyl chloride. As a key intermediate in pharmaceutical development, ensuring high yield and purity is paramount. This resource is designed to provide actionable insights and solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the synthesis of (2-bromo-3-nitrophenyl)methanesulfonyl chloride can often be attributed to several critical factors. These include the quality of the starting materials, the presence of moisture, suboptimal reaction conditions, and product degradation during workup. A primary cause of yield loss is the hydrolysis of the sulfonyl chloride product.[1][2]

To systematically troubleshoot, consider the following:

  • Reagent Quality: Ensure the starting materials, particularly the precursor to the methanesulfonyl chloride, are of high purity and anhydrous.

  • Moisture Control: Sulfonyl chlorides are highly sensitive to moisture.[1][3][4] All glassware should be oven-dried, and anhydrous solvents must be used. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent hydrolysis to the unreactive sulfonic acid.[1]

  • Reaction Stoichiometry: Incorrect ratios of reactants can lead to incomplete conversion.[1] It is advisable to use the amine as the limiting reagent when applicable to simplify purification.[1]

  • Temperature and Reaction Time: Ensure the reaction is proceeding at the optimal temperature and for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

Q2: I'm observing a significant amount of an insoluble, high-melting point solid in my crude product. What is it likely to be and how can I prevent its formation?

The formation of an insoluble solid often points to the generation of a diaryl sulfone byproduct. This can occur during chlorosulfonation reactions, particularly if an insufficient excess of the chlorosulfonating agent is used.[2] To minimize its formation, the aromatic compound should be added to the chlorosulfonating agent, not the reverse, to maintain an excess of the acid throughout the reaction.[2]

Another possibility, depending on the synthetic route, is the formation of disulfide byproducts from the competitive homocoupling of thiol intermediates.[5]

Q3: My purified product seems to degrade upon storage. What are the optimal storage conditions for (2-bromo-3-nitrophenyl)methanesulfonyl chloride?

To ensure the stability of (2-bromo-3-nitrophenyl)methanesulfonyl chloride, it is crucial to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[3] Recommended storage is in a cool, dry place, ideally at 2-8°C.[3] Protecting the compound from moisture is critical to prevent hydrolysis.[3] Exposure to elevated temperatures can also cause decomposition, potentially emitting toxic vapors of sulfur oxides and hydrogen chloride.[3]

Troubleshooting Guides

Issue 1: Low Conversion of Starting Material

Symptom: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting material even after prolonged reaction times.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps & Explanation
Insufficiently Reactive Chlorinating Agent For syntheses proceeding via oxidative chlorination of a thiol or disulfide, the choice of chlorinating agent is critical.[6] Consider using a more reactive agent or a dual-function reagent that performs both oxidation and chlorination.[6]
Poor Nucleophilicity of the Amine (if applicable) In sulfonamide synthesis from a sulfonyl chloride, electron-deficient or sterically hindered amines may react slowly.[1] Heating the reaction mixture may be necessary to drive the reaction to completion.[1]
Degraded Sulfonyl Chloride Reagent If using a previously synthesized batch of (2-bromo-3-nitrophenyl)methanesulfonyl chloride, it may have hydrolyzed.[4] It is recommended to use a fresh batch or purify the existing stock.
Suboptimal Solvent The choice of solvent can significantly impact the reaction rate and yield.[1] Ensure the solvent is appropriate for the specific reaction step and is anhydrous.
Issue 2: Formation of Multiple Byproducts

Symptom: The crude reaction mixture shows multiple spots on TLC or peaks in LC-MS, complicating purification.

Possible Causes & Solutions:

Byproduct Type Prevention Strategy & Rationale
Sulfonic Acid This is a direct result of hydrolysis of the sulfonyl chloride.[1] Rigorously exclude water from the reaction by using oven-dried glassware, anhydrous solvents, and an inert atmosphere.[1] Perform aqueous workups quickly and at low temperatures.[2]
Over-sulfonylation/Multiple Isomers In aromatic sulfonylation reactions, it is possible to add multiple sulfonyl groups or obtain a mixture of isomers.[5] Carefully control the stoichiometry of the sulfonating agent and the reaction temperature.
Chlorinated Byproducts When using pyridine as a base, the hydrochloride byproduct can act as a nucleophile, converting the desired product into a chlorinated byproduct.[5] Consider using a non-nucleophilic base like triethylamine.[5]
Disulfides In reactions involving thiols, competitive homocoupling can lead to disulfide formation.[5] This is more likely if the thiol has insufficient electrophilicity.[5]
Issue 3: Difficult Purification

Symptom: The crude product is an oil or a sticky solid that is difficult to handle and purify by standard methods like recrystallization or column chromatography.

Possible Causes & Solutions:

  • Product is an Oil: If the sulfonyl chloride separates as an oil during aqueous workup, it should be separated as quickly as possible to minimize hydrolysis.[2]

  • Emulsion Formation: Emulsions can form during extraction, trapping the product at the interface.[2] Adding brine (saturated NaCl solution) can help to break the emulsion.[2]

  • Recrystallization Issues: For solid sulfonyl chlorides, recrystallization from a non-polar, anhydrous solvent can be effective.[2] If the product is still impure, it may be necessary to use the crude material directly in the next step to avoid yield loss during purification.[2]

  • Column Chromatography: If column chromatography is necessary, ensure the silica gel is dry and use anhydrous eluents. The sulfonyl chloride's sensitivity to moisture can lead to decomposition on the column.

Experimental Protocols & Visualizations

General Workflow for Sulfonyl Chloride Synthesis via Oxidative Chlorination

This is a generalized protocol and may require optimization for the specific synthesis of (2-bromo-3-nitrophenyl)methanesulfonyl chloride.

Step-by-Step Methodology:

  • Dissolution: Dissolve the corresponding thiol or disulfide precursor in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane) in an oven-dried flask under an inert atmosphere.

  • Cooling: Cool the solution in an ice bath.

  • Addition of Oxidizing/Chlorinating Agent: Add the oxidizing and chlorinating agent (e.g., N-chlorosuccinimide) portion-wise to the stirred solution.[2] In some cases, a catalytic amount of a chloride source may be added.[2]

  • Reaction Monitoring: Allow the reaction to stir at a low temperature and then warm to room temperature. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Perform a rapid aqueous workup, being mindful of potential product hydrolysis.

  • Extraction: Extract the product with an appropriate organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Start: Thiol/Disulfide Precursor dissolve Dissolve in Anhydrous Solvent (Inert Atmosphere) start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add Oxidizing/Chlorinating Agent (e.g., NCS) cool->add_reagent stir Stir and Warm to RT add_reagent->stir monitor Monitor by TLC/LC-MS stir->monitor workup Aqueous Workup (Rapid, Cold) monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate end Crude (2-bromo-3-nitrophenyl)methanesulfonyl chloride concentrate->end

Caption: Oxidative chlorination workflow for sulfonyl chloride synthesis.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_moisture Assess Moisture Control start->check_moisture check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_workup Evaluate Workup & Purification start->check_workup sm_impure Impure Starting Material check_sm->sm_impure If Impure moisture_present Moisture Contamination check_moisture->moisture_present If Suspected conditions_suboptimal Suboptimal Conditions check_conditions->conditions_suboptimal If Suboptimal workup_loss Product Loss During Workup check_workup->workup_loss If Loss Occurs purify_sm Action: Purify Starting Material sm_impure->purify_sm improve_drying Action: Use Anhydrous Solvents, Inert Atmosphere, Dry Glassware moisture_present->improve_drying optimize_conditions Action: Optimize Temp, Time, and Stoichiometry conditions_suboptimal->optimize_conditions refine_workup Action: Minimize Aqueous Contact, Optimize Extraction/Purification workup_loss->refine_workup

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Yufeng, J. et al. Sulfonyl Chlorides/Fluorides. Angewandte Chemie International Edition, 2023 , 62(20), e202301339. Available at: [Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 2021 , 26(18), 5551. Available at: [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 2022 , 7, 2205-2212. Available at: [Link]

  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Catalysis, 2022 , 12(1), 338-346. Available at: [Link]

  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1970 , 5, 822-828. Available at: [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 2008 , 9(5), 846-863. Available at: [Link]

  • Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN-Hydrolysis of 4-Nitrobenzenesulfonyl. Russian Journal of Organic Chemistry, 2004 , 40(5), 733-739. Available at: [Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 1969 , 47(1), 51-57. Available at: [Link]

  • Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Journal of the American Chemical Society, 2014 , 136(14), 5231-5234. Available at: [Link]

  • Google Patents. CN117551005A - A kind of synthesis method of 2-bromobenzenesulfonyl chloride and its derivatives.
  • Organic Syntheses Procedure. Sulfanilyl chloride, N-acetyl-. Available at: [Link]

  • ChemRadar. (2-Bromo-3-nitrophenyl)methanesulfonyl chloride CAS#1695146-01-0. Available at: [Link]

  • A General Platform for Visible Light Sulfonylation Reactions Enabled by Catalytic Triarylamine EDA Complexes. Journal of the American Chemical Society, 2024 , 146(4), 2695-2704. Available at: [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]

  • Chemithon. Sulfonation and Sulfation Processes. Available at: [Link]

  • Sulfonylation reactions photocatalyzed by quantum dots: rule of band-position and surface chemistry. Catalysis Science & Technology, 2023 , 13, 2697-2706. Available at: [Link]

  • Sulfonylation of 2-Haloquinolines with Sulfonyl Hydrazides in Water for Accessing 2-Sulfonyl Quinolines under Catalyst-, Reductant-, and Additive-Free Conditions. The Journal of Organic Chemistry, 2021 , 86(17), 11846-11855. Available at: [Link]

  • Google Patents. CN103351315A - General preparation method of sulfonyl chloride.
  • Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. Organic Letters, 2020 , 22(14), 5485-5489. Available at: [Link]

  • ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. 2025 . Available at: [Link]

  • Reddit. Common ways to lose product and reduce yield?. Available at: [Link]

  • Desulfonylative Transformations of Sulfones by Transition-Metal Catalysis, Photocatalysis, and Organocatalysis. Accounts of Chemical Research, 2022 , 55(6), 841-855. Available at: [Link]

  • ECHA. (2-bromothiophen-3-yl)methanesulfonyl chloride — Chemical Substance Information. Available at: [Link]

  • ChemRadar. (2-Bromo-3-nitrophenyl)methanesulfonyl chloride CAS#1695146-01-0 | CAS Substance Database. Available at: [Link]

Sources

Optimization

Technical Support Center: Stabilizing (2-bromo-3-nitrophenyl)methanesulfonyl Chloride in Organic Solvents

Welcome to the technical support center for (2-bromo-3-nitrophenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (2-bromo-3-nitrophenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this highly reactive reagent. Here, we address common stability issues encountered during experimental work and offer field-proven solutions to ensure the integrity of your reactions.

Introduction to the Stability Challenges

(2-Bromo-3-nitrophenyl)methanesulfonyl chloride is a potent electrophile, making it a valuable reagent in organic synthesis. However, its high reactivity is also the source of its inherent instability, particularly in organic solvents. The presence of two strong electron-withdrawing groups, a bromine atom and a nitro group, on the phenyl ring significantly enhances the electrophilicity of the sulfonyl chloride moiety. This heightened reactivity makes the sulfur atom exceptionally susceptible to nucleophilic attack, leading to rapid degradation if not handled with meticulous care.

This guide provides a structured approach to understanding and mitigating the degradation of (2-bromo-3-nitrophenyl)methanesulfonyl chloride, ensuring reproducible and successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common questions and issues encountered by researchers working with (2-bromo-3-nitrophenyl)methanesulfonyl chloride.

Q1: My reaction yield is consistently low, and I suspect the sulfonyl chloride is degrading. What are the primary causes?

A1: Low reaction yields are a common symptom of reagent degradation. The primary culprit is often the high susceptibility of the sulfonyl chloride to hydrolysis.[1][2] The electron-withdrawing nature of the bromo and nitro groups makes the sulfur atom highly electrophilic and thus, extremely sensitive to moisture.[1] Even trace amounts of water in your solvent or on your glassware can lead to rapid hydrolysis, forming the unreactive (2-bromo-3-nitrophenyl)methanesulfonic acid.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware should be oven-dried at a minimum of 120°C for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Use Anhydrous Solvents: Employ freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves to maintain dryness.

  • Inert Atmosphere: Conduct all manipulations of the sulfonyl chloride under a positive pressure of a dry, inert gas.[3]

Q2: I observe multiple spots on my TLC plate that I can't identify, in addition to my desired product. What could be causing these side reactions?

A2: The formation of multiple byproducts often points to side reactions involving the sulfonyl chloride. Besides hydrolysis, other degradation pathways can occur.[4][5]

  • Reaction with Nucleophilic Solvents: If you are using protic or nucleophilic aprotic solvents (e.g., alcohols, THF in the presence of moisture), they can compete with your intended nucleophile, leading to the formation of unwanted sulfonate esters or other adducts.[6]

  • Base-Promoted Elimination: In the presence of strong, non-nucleophilic bases, methanesulfonyl chlorides can undergo elimination to form highly reactive sulfene intermediates. These intermediates can then react non-selectively to generate a mixture of products.[3]

Troubleshooting Steps:

  • Solvent Selection: Choose a dry, non-nucleophilic solvent such as dichloromethane (DCM) or acetonitrile (ACN).[3]

  • Base Selection: If a base is required, consider using a milder or sterically hindered base to minimize the potential for elimination reactions.[3]

  • Slow Addition: Add the sulfonyl chloride solution dropwise to your reaction mixture to maintain a low concentration of the reactive electrophile, which can help minimize side reactions.[6]

Q3: How should I properly store (2-bromo-3-nitrophenyl)methanesulfonyl chloride to ensure its long-term stability?

A3: Proper storage is critical to maintaining the integrity of this reagent.

  • Inert Atmosphere: Store the compound under a dry, inert atmosphere (argon or nitrogen) in a tightly sealed container.[2][3]

  • Low Temperature: It is highly recommended to store the reagent in a cool, dry place, ideally at 2-8°C.[2][3] This helps to slow down potential decomposition pathways.

  • Avoid Heat Sources: Keep the container away from any direct heat sources.[3]

Q4: Can I purify (2-bromo-3-nitrophenyl)methanesulfonyl chloride if I suspect it has degraded?

A4: Yes, purification is possible, but it must be done with care due to the compound's reactivity. As it is a solid, recrystallization from a non-protic, anhydrous solvent is a potential method.[3] The purity can then be verified by determining its melting point and using spectroscopic methods such as NMR.[3]

Experimental Protocols

To assist you in your experimental work, we provide the following detailed protocols for handling and stability testing of (2-bromo-3-nitrophenyl)methanesulfonyl chloride.

Protocol 1: General Procedure for a Sulfonylation Reaction

This protocol outlines the best practices for using (2-bromo-3-nitrophenyl)methanesulfonyl chloride in a typical reaction with an amine to form a sulfonamide.

Materials:

  • (2-bromo-3-nitrophenyl)methanesulfonyl chloride

  • Amine nucleophile

  • Anhydrous non-nucleophilic solvent (e.g., Dichloromethane)

  • Tertiary amine base (e.g., triethylamine or pyridine), freshly distilled

  • Oven-dried glassware

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the amine nucleophile and the tertiary amine base in the anhydrous solvent in an oven-dried round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • In a separate dry flask, dissolve the (2-bromo-3-nitrophenyl)methanesulfonyl chloride in the anhydrous solvent.

  • Slowly add the sulfonyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction to slowly warm to room temperature and continue stirring for 2-16 hours. Monitor the reaction progress using an appropriate method such as Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water.

  • Perform an aqueous work-up to isolate the product. This typically involves washing the organic layer sequentially with a dilute acid solution (if a tertiary amine base was used), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Protocol 2: Small-Scale Stability Test in Organic Solvents

This protocol allows for a qualitative assessment of the stability of (2-bromo-3-nitrophenyl)methanesulfonyl chloride in a chosen organic solvent over time.

Materials:

  • (2-bromo-3-nitrophenyl)methanesulfonyl chloride

  • Anhydrous organic solvent to be tested (e.g., DCM, ACN, THF)

  • Small, dry vials with septa

  • Inert gas supply

  • TLC plates and developing chamber

Procedure:

  • In a dry vial under an inert atmosphere, dissolve a small, accurately weighed amount of (2-bromo-3-nitrophenyl)methanesulfonyl chloride in the anhydrous solvent to make a stock solution of known concentration.

  • Immediately take a small aliquot of the freshly prepared solution and spot it on a TLC plate. This will serve as your time zero (T=0) reference.

  • Seal the vial tightly and store it at room temperature, protected from light.

  • At regular intervals (e.g., 1 hour, 4 hours, 8 hours, 24 hours), take a small aliquot from the vial and spot it on a TLC plate alongside the T=0 sample.

  • Develop the TLC plate in an appropriate solvent system.

  • Visualize the spots under UV light. The appearance of new, more polar spots (which will have a lower Rf value) over time is indicative of degradation, likely to the corresponding sulfonic acid.

Visualization of Degradation and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the primary degradation pathway and a typical experimental workflow.

cluster_degradation Primary Degradation Pathway: Hydrolysis Reagent (2-bromo-3-nitrophenyl)methanesulfonyl chloride Degradation_Product (2-bromo-3-nitrophenyl)methanesulfonic acid Reagent->Degradation_Product H₂O (trace moisture) HCl HCl Reagent->HCl H₂O (trace moisture)

Caption: Hydrolysis of (2-bromo-3-nitrophenyl)methanesulfonyl chloride.

cluster_workflow Experimental Workflow for Sulfonylation Start Prepare Anhydrous Reaction Setup Dissolve_Amine Dissolve Amine & Base in Anhydrous Solvent Start->Dissolve_Amine Cool Cool Amine Solution to 0°C Dissolve_Amine->Cool Add_Dropwise Add Sulfonyl Chloride Solution Dropwise Cool->Add_Dropwise Prepare_Sulfonyl_Chloride Prepare Sulfonyl Chloride Solution Prepare_Sulfonyl_Chloride->Add_Dropwise React React at Room Temperature Add_Dropwise->React Quench Quench Reaction with Water React->Quench Workup Aqueous Work-up Quench->Workup Isolate Isolate & Purify Product Workup->Isolate End Characterize Final Product Isolate->End

Caption: A typical experimental workflow for a sulfonylation reaction.

Quantitative Data Summary

Solvent Type Relative Stability of Sulfonyl Chloride Primary Concern Recommended Action
Protic (e.g., alcohols, water)Very LowRapid solvolysis/hydrolysisAvoid
Aprotic Nucleophilic (e.g., THF)Low to ModerateReaction with trace moisture and solventUse freshly distilled and rigorously dried
Aprotic Non-Nucleophilic (e.g., DCM, ACN)HighSensitivity to trace moistureUse anhydrous grade and store over molecular sieves
Non-polar (e.g., Hexane)HighLimited solubility for many reactionsCan be used for storage or recrystallization

Conclusion

The stability of (2-bromo-3-nitrophenyl)methanesulfonyl chloride in organic solvents is a critical factor for the success of synthetic transformations. By understanding the primary degradation pathways and implementing rigorous anhydrous and inert handling techniques, researchers can significantly improve the reliability and reproducibility of their experiments. This guide provides the foundational knowledge and practical steps to mitigate the inherent instability of this powerful reagent, enabling its effective use in the development of novel chemical entities.

References

  • Shevchuk, O. S., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Shevchuk, O. S., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Handling and Storage of N-Acetylsulfanilyl Chloride: Best Practices for Safety. InnoPharmChem. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility and Stability Issues of (2-bromo-3-nitrophenyl)methanesulfonyl chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of highly functionalized benzylic sulfonyl chlorides. (2-bromo-3-nitrophenyl)me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of highly functionalized benzylic sulfonyl chlorides. (2-bromo-3-nitrophenyl)methanesulfonyl chloride presents a unique dual-challenge: its heavily substituted aromatic ring (containing bulky bromo and electron-withdrawing nitro groups) drives strong intermolecular π−π stacking, reducing baseline solubility. Simultaneously, its highly electrophilic sulfonyl chloride moiety makes it chemically incompatible with several common solubilizing agents.

This guide provides field-proven, mechanistically grounded solutions to ensure the integrity of your reagent during synthesis.

Section 1: Troubleshooting FAQs

Q1: I attempted to dissolve (2-bromo-3-nitrophenyl)methanesulfonyl chloride in DMSO to achieve high concentration, but the solution rapidly changed color and the reagent failed to react with my amine. What happened? A1: You have observed a classic solvent-reagent incompatibility. While dimethyl sulfoxide (DMSO) is an exceptional polar aprotic solvent, its oxygen atom is highly nucleophilic. When exposed to electrophilic sulfonyl chlorides, DMSO undergoes a reaction analogous to Swern oxidation activation. It attacks the sulfonyl group, forming a highly reactive chlorodimethylsulfonium intermediate and displacing the corresponding sulfonic acid 1. This completely degrades your active reagent before it can react with your target nucleophile. Rule of thumb: Never use DMSO as a primary solvent for sulfonyl chlorides.

Q2: To avoid DMSO, I switched to DMF. The solubility was excellent, but my yields are still poor, and I see multiple side products on LC-MS. Is DMF safe? A2: No, DMF (dimethylformamide) is equally problematic for long-term stability. Sulfonyl chlorides react with the formamide moiety to generate a Vilsmeier-Haack-type intermediate (an iminium salt) 23. While this degradation is slower than the DMSO reaction at 0 °C, it accelerates exponentially if the mixture is heated to aid dissolution or left standing at room temperature. This pathway consumes your reagent and introduces formylated byproducts into your reaction mixture.

Q3: I am using anhydrous Acetonitrile (MeCN), but the compound doesn't dissolve completely at room temperature. Can I heat it? A3: Heating benzylic sulfonyl chlorides is highly risky. The bulky 2-bromo and 3-nitro substitutions create strong intermolecular crystal packing, which makes dissolution slow. However, elevated temperatures (typically >40 °C) can induce thermal extrusion of SO 2​ , generating a reactive benzylic radical or cation. Furthermore, any trace moisture will rapidly hydrolyze the sulfonyl chloride to (2-bromo-3-nitrophenyl)methanesulfonic acid at higher temperatures 4. Instead of heating, increase the solvent volume, use a co-solvent system (e.g., MeCN/DCM), or utilize sonication in a cold bath (0–5 °C).

Q4: A white precipitate forms shortly after I dissolve the compound in THF, even before adding my nucleophile. Why? A4: This is a definitive indicator of moisture in your solvent. Polar aprotic solvents like THF and MeCN are highly hygroscopic. Water acts as a nucleophile, hydrolyzing the sulfonyl chloride to the corresponding sulfonic acid and releasing HCl 1. The resulting (2-bromo-3-nitrophenyl)methanesulfonic acid is highly polar and insoluble in less polar media like THF, causing it to crash out as a white precipitate.

Section 2: Solvent Compatibility Matrix

To prevent reagent degradation, use the following matrix to select the appropriate solvent system for your reaction.

SolventSolubilizing PowerChemical Stability with Sulfonyl ChloridesRecommendation
DMSO Very HighVery Low: Rapidly forms sulfonium species.❌ Do Not Use
DMF HighLow: Forms Vilsmeier-Haack complexes, especially >0 °C.❌ Avoid
THF (Anhydrous) ModerateHigh: Stable if moisture is strictly <50 ppm.✅ Preferred
MeCN (Anhydrous) ModerateHigh: Stable if moisture is strictly <50 ppm.✅ Preferred
DCM (Anhydrous) LowVery High: Completely inert to electrophiles.✅ Excellent Co-solvent

Section 3: Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of solvent selection and the specific chemical degradation pathways triggered by incorrect solvent choices.

G Start (2-bromo-3-nitrophenyl) methanesulfonyl chloride DMSO DMSO Start->DMSO Nucleophilic Attack DMF DMF Start->DMF Heating / Prolonged H2O Trace Moisture Start->H2O Hygroscopic Solvents MeCN Anhydrous MeCN/THF Start->MeCN 0-5 °C Deg1 Chlorodimethylsulfonium Complex (Degradation) DMSO->Deg1 Deg2 Vilsmeier-Haack Intermediate (Degradation) DMF->Deg2 Deg3 Sulfonic Acid Precipitate (Hydrolysis) H2O->Deg3 Success Stable Solvation (Active Reagent) MeCN->Success

Degradation pathways vs. stable solvation of benzylic sulfonyl chlorides in polar aprotic solvents.

Section 4: Validated Experimental Protocols

Standard Operating Procedure: Moisture-Free Solvation and Amidation

Objective: Achieve complete dissolution of (2-bromo-3-nitrophenyl)methanesulfonyl chloride without degrading the highly reactive benzylic sulfonyl chloride moiety. Validation Checkpoint: Ensure all glassware is oven-dried (120 °C for >4 hours) and cooled under inert gas (Argon/N 2​ ).

Step 1: Solvent Verification (Critical)

  • Action: Draw a 1 mL sample of anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN).

  • Validation: Perform Karl Fischer titration. Proceed only if water content is < 50 ppm.

  • Causality: Polar aprotic solvents absorb atmospheric moisture rapidly. Even trace water will nucleophilically attack the sulfonyl chloride, yielding insoluble sulfonic acid and HCl 4.

Step 2: Temperature-Controlled Dissolution

  • Action: Transfer 1.0 equivalent of (2-bromo-3-nitrophenyl)methanesulfonyl chloride to the reaction flask. Submerge the flask in an ice-water bath (0–5 °C).

  • Action: Add the anhydrous solvent (typically 5–10 mL per gram of reagent) slowly.

  • Troubleshooting: If the bulky bromo- and nitro-substituted aromatic ring prevents complete dissolution, do not heat . Instead, add anhydrous Dichloromethane (DCM) as a co-solvent (up to 30% v/v) or apply brief (30-second) bursts of ultrasonic agitation while maintaining the cold bath.

Step 3: Electrophilic Capture

  • Action: In a separate dry vial, prepare a solution of your target amine (1.1 eq) and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, 2.0 eq) in the same anhydrous solvent.

  • Action: Add the amine/base solution dropwise to the sulfonyl chloride over 15 minutes, maintaining the internal temperature below 5 °C.

  • Causality: The non-nucleophilic base neutralizes the generated HCl without competing for the sulfonyl electrophile, preventing the degradation of your amine nucleophile.

References

  • Source: google.
  • Title: 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl)
  • Source: wikipedia.
  • Title: A mild and quantitative route towards well-defined strong anionic/hydrophobic diblock copolymers - Polymer Chemistry (RSC Publishing)

Sources

Optimization

Technical Support Center: Minimizing Thermal Degradation of (2-bromo-3-nitrophenyl)methanesulfonyl Chloride

Welcome to the technical support center dedicated to addressing the challenges associated with the thermal degradation of (2-bromo-3-nitrophenyl)methanesulfonyl chloride. This guide is intended for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the thermal degradation of (2-bromo-3-nitrophenyl)methanesulfonyl chloride. This guide is intended for researchers, scientists, and drug development professionals who utilize this and structurally similar sulfonyl chlorides in their synthetic workflows. Here, we will delve into the underlying causes of degradation and provide actionable troubleshooting strategies and preventative protocols to ensure the integrity of your experiments and the quality of your results.

Introduction: The Inherent Instability of Substituted Phenylmethanesulfonyl Chlorides

(2-bromo-3-nitrophenyl)methanesulfonyl chloride is a highly reactive electrophile, a characteristic that makes it a valuable reagent in organic synthesis, particularly for the introduction of the (2-bromo-3-nitrophenyl)methanesulfonyl moiety. However, this reactivity also contributes to its inherent instability. The presence of electron-withdrawing nitro and bromo groups on the phenyl ring, combined with the nature of the sulfonyl chloride group, renders the molecule susceptible to thermal decomposition.

This guide will provide a comprehensive overview of the degradation pathways, troubleshooting common issues, and best practices for handling and storage to minimize the thermal degradation of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing insights into the root causes and offering practical solutions.

Q1: My reaction yield is consistently low, and I observe significant discoloration (yellow to dark brown) of the reaction mixture. What is the likely cause?

A1: Low yields and discoloration are classic indicators of thermal degradation of the sulfonyl chloride.[1] At elevated temperatures, (2-bromo-3-nitrophenyl)methanesulfonyl chloride can decompose through radical or ionic pathways.[1][2] The discoloration is often due to the formation of polymeric byproducts or colored degradation products.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Many reactions involving sulfonyl chlorides can be effectively run at or below room temperature (≤ 30°C).[1] Consider running your reaction at 0°C or even lower to minimize thermal stress on the reagent.

  • Controlled Addition: If the reaction is exothermic, add the sulfonyl chloride solution dropwise to the reaction mixture while maintaining a low temperature with an ice bath. This prevents localized heating.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] This helps to prevent oxidation and side reactions that can be initiated by atmospheric oxygen, especially at elevated temperatures.

Q2: My NMR analysis of the crude product shows unexpected peaks, suggesting the formation of (2-bromo-3-nitrophenyl)methanesulfonic acid. How can I prevent this?

A2: The presence of the corresponding sulfonic acid is a clear indication of hydrolysis.[1] Sulfonyl chlorides react readily with water, even trace amounts, to form sulfonic acids.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Use freshly distilled anhydrous solvents and ensure other reagents are free of water.

  • Inert Atmosphere Setup: Utilize a Schlenk line or a glovebox to exclude atmospheric moisture during the reaction setup and execution.[1]

  • Rapid Aqueous Work-up: If an aqueous work-up is unavoidable, perform it quickly and at a low temperature (e.g., using ice-cold water) to minimize the contact time between the sulfonyl chloride and water.[1][3][4]

Q3: I've noticed gas evolution from my reaction mixture, and there's a sharp, acidic odor. What is happening?

A3: The evolution of gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl) are common byproducts of sulfonyl chloride decomposition.[1] This indicates that significant degradation is occurring.

Troubleshooting Steps:

  • Immediate Temperature Reduction: If you observe gas evolution, immediately cool the reaction mixture to halt further decomposition.

  • Re-evaluate Reaction Conditions: This is a strong indicator that your reaction temperature is too high or that there are incompatible reagents present. A thorough review and optimization of your protocol are necessary.

  • Proper Quenching: At the end of the reaction, ensure any unreacted sulfonyl chloride is safely quenched. A recommended procedure is the slow, dropwise addition of the reaction mixture to a cold, stirred solution of a weak base like sodium bicarbonate.[5][6] This should always be performed in a well-ventilated fume hood.[5][7]

Visualizing the Degradation Pathway and Troubleshooting

To better understand the challenges and solutions, the following diagrams illustrate the primary degradation pathway and a logical troubleshooting workflow.

Primary Degradation Pathways A (2-bromo-3-nitrophenyl)methanesulfonyl chloride B Thermal Stress (Heat) A->B High Temperature E Moisture (H2O) A->E Trace Water C Radical Decomposition B->C D Ionic Decomposition B->D H SO2, HCl, and other byproducts C->H D->H F Hydrolysis E->F G (2-bromo-3-nitrophenyl)methanesulfonic acid F->G

Caption: Primary degradation pathways for (2-bromo-3-nitrophenyl)methanesulfonyl chloride.

Troubleshooting Workflow Start Low Yield / Discoloration / Gas Evolution CheckTemp Is Reaction Temperature > 30°C? Start->CheckTemp LowerTemp Action: Lower Temperature (e.g., 0°C) CheckTemp->LowerTemp Yes CheckMoisture Are Anhydrous Conditions Ensured? CheckTemp->CheckMoisture No LowerTemp->CheckMoisture DryReagents Action: Use Dry Solvents/Reagents & Inert Atmosphere CheckMoisture->DryReagents No CheckPurity Is Starting Material Pure? CheckMoisture->CheckPurity Yes DryReagents->CheckPurity PurifySM Action: Purify Sulfonyl Chloride Before Use CheckPurity->PurifySM No Success Problem Resolved CheckPurity->Success Yes PurifySM->Success

Caption: A logical workflow for troubleshooting common issues.

Experimental Protocols

Adherence to proper experimental procedures is critical for minimizing degradation.

Protocol 1: Recommended Storage of (2-bromo-3-nitrophenyl)methanesulfonyl Chloride

To ensure the long-term stability of the reagent:

  • Container: Store in the original, tightly sealed container. If repackaging is necessary, use a clean, dry glass container with a PTFE-lined cap.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen).[8]

  • Temperature: Store in a cool, dry place, ideally refrigerated (2-8°C).[8] Protect from light.

  • Segregation: Keep away from moisture, bases, and oxidizing agents.[7]

Protocol 2: General Anhydrous Reaction Setup

A general procedure for reactions involving (2-bromo-3-nitrophenyl)methanesulfonyl chloride:

  • Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and allow to cool in a desiccator.

  • Assembly: Assemble the glassware hot and flush with a stream of dry nitrogen or argon while it cools.

  • Reagents: Use freshly distilled, anhydrous solvents. Solid reagents should be dried in a vacuum oven.

  • Reaction: Maintain a positive pressure of inert gas throughout the reaction. Add reagents via syringe through a septum. For the addition of the sulfonyl chloride, dissolve it in an anhydrous solvent and add it dropwise to the cooled reaction mixture.

Protocol 3: Safe Quenching of Unreacted Sulfonyl Chloride
  • Preparation: In a separate flask of appropriate size, prepare a saturated aqueous solution of sodium bicarbonate. Cool this solution in an ice bath with stirring.[5]

  • Slow Addition: Slowly and dropwise, add the reaction mixture to the cold, stirred sodium bicarbonate solution.[5] Be prepared for vigorous gas (CO₂) evolution and control the addition rate to prevent excessive foaming.

  • Stirring: Continue stirring the mixture in the ice bath for at least 30 minutes after the addition is complete to ensure complete neutralization.

  • Verification: Check the pH of the aqueous layer to confirm it is neutral or slightly basic before proceeding with the work-up.

Frequently Asked Questions (FAQs)

  • Q: My (2-bromo-3-nitrophenyl)methanesulfonyl chloride has a slight yellow tint upon arrival. Is it still usable?

    • A: A slight discoloration may not significantly impact all reactions, but it can indicate the onset of decomposition.[5] For sensitive applications or to ensure the highest purity of your product, using a fresh, colorless reagent is recommended. If you must use the slightly discolored material, consider purifying it by recrystallization from a non-polar, anhydrous solvent.

  • Q: Can I use a radical inhibitor to prevent decomposition?

    • A: Yes, in cases where radical-mediated decomposition is suspected, the addition of a radical inhibitor like benzoquinone may be beneficial.[1] However, this should be tested on a small scale first to ensure it does not interfere with your desired reaction.

  • Q: What are the best practices for purifying the crude product after a reaction with this sulfonyl chloride?

    • A: If the product is a solid, recrystallization from an appropriate solvent system is a common and effective method. For liquid or oily products, column chromatography on silica gel can be used.[3] During all purification steps, it is important to work quickly and minimize exposure to moisture and heat.

Data Summary

ParameterRecommendationRationale
Storage Temperature 2-8°CMinimizes thermal decomposition.
Storage Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis and oxidation.
Reaction Temperature ≤ 30°C (ideally 0°C)Reduces the rate of thermal degradation.
Solvents & Reagents AnhydrousPrevents hydrolysis to sulfonic acid.
Quenching Agent Cold, saturated NaHCO₃(aq)Safely neutralizes excess reagent and acidic byproducts.

References

  • BenchChem Technical Support Team. (2025, December). Preventing decomposition of sulfonyl chloride during reaction. BenchChem.
  • BenchChem Technical Support Team. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. BenchChem.
  • BenchChem Technical Support Team. (n.d.). Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride. BenchChem.
  • Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. (n.d.).
  • Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. (n.d.).
  • BenchChem Technical Support Team. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem.
  • BenchChem Technical Support Team. (n.d.). Best practices for handling and quenching Pyrazine-2-sulfonyl chloride reactions. BenchChem.
  • BenchChem Technical Support Team. (n.d.). Technical Support Center: Stability of (2-Chlorophenyl)methanesulfonyl Chloride. BenchChem.
  • Synthesis of sulfonyl chloride substr
  • Adams, R., & Marvel, C. S. (n.d.). Benzenesulfonyl chloride. Organic Syntheses Procedure.
  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.

Sources

Reference Data & Comparative Studies

Validation

benchmarking coupling efficiency of (2-bromo-3-nitrophenyl)methanesulfonyl chloride in flow chemistry

Title: Benchmarking Coupling Efficiency of (2-Bromo-3-nitrophenyl)methanesulfonyl Chloride: A Flow vs. Batch Chemistry Guide Introduction The synthesis of sulfonamides via the coupling of sulfonyl chlorides with amines i...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking Coupling Efficiency of (2-Bromo-3-nitrophenyl)methanesulfonyl Chloride: A Flow vs. Batch Chemistry Guide

Introduction The synthesis of sulfonamides via the coupling of sulfonyl chlorides with amines is a cornerstone reaction in medicinal chemistry and drug development. However, not all sulfonyl chlorides behave equally under standard reaction conditions. (2-Bromo-3-nitrophenyl)methanesulfonyl chloride presents a unique kinetic and thermodynamic challenge. Unlike standard aryl sulfonyl chlorides (such as tosyl chloride), this molecule is a highly activated benzylic sulfonyl chloride. It features highly acidic α -protons, a property severely exacerbated by the strongly electron-withdrawing ortho-bromo and meta-nitro groups on the adjacent phenyl ring.

When subjected to basic conditions (which are necessary to scavenge the HCl byproduct during amination), this substrate rapidly undergoes α -deprotonation to form a highly reactive sulfene intermediate. In traditional batch reactors, poor mass transfer leads to localized base concentration gradients, causing premature sulfene formation. Without immediate and uniform access to the amine nucleophile, the sulfene rapidly hydrolyzes into useless sulfonic acid waste[1].

As an Application Scientist, I have found that transitioning this specific coupling to a continuous flow microreactor fundamentally alters the reaction outcome. Flow chemistry provides near-instantaneous micromixing and precise residence time control, ensuring the sulfene is intercepted by the amine before side reactions can occur[2]. This guide benchmarks the coupling efficiency of (2-bromo-3-nitrophenyl)methanesulfonyl chloride, objectively comparing continuous flow chemistry against traditional batch methods.

Mechanistic Causality: The Sulfene Dilemma To understand why batch fails and flow succeeds, we must examine the causality of the reaction pathways. The formation of the sulfonamide from a benzylic sulfonyl chloride proceeds through two competing mechanisms: direct nucleophilic substitution ( SN​2 ) and the elimination-addition (sulfene) pathway.

The basic microenvironment heavily favors the sulfene route. Because batch mixing occurs on a macro-scale (seconds to minutes), the sulfene intermediate is generated faster than it can be homogeneously mixed with the amine. This leaves the highly electrophilic sulfene vulnerable to hydrolysis from adventitious water. Conversely, microreactors achieve complete homogenization on the millisecond scale. The Damköhler number (the ratio of reaction rate to mixing rate) is optimized in flow, ensuring that the amine is uniformly present precisely when and where the sulfene is generated.

Mechanism SC (2-Bromo-3-nitrophenyl) methanesulfonyl chloride Base Base (e.g., DIPEA) - HCl SC->Base alpha-deprotonation Amine Amine Nucleophile SC->Amine Direct Substitution (Minor Pathway) Sulfene Sulfene Intermediate (Highly Reactive) Base->Sulfene Sulfene->Amine Rapid Micromixing (Flow Chemistry) Water Adventitious H2O Sulfene->Water Poor Mass Transfer (Batch Chemistry) Sulfonamide Desired Sulfonamide Amine->Sulfonamide SulfonicAcid Sulfonic Acid Waste Water->SulfonicAcid

Mechanistic divergence of sulfene intermediates in flow versus batch chemistry.

Experimental Design: Self-Validating Protocols To ensure scientific integrity, the protocols below are designed as self-validating systems. A common pitfall in flow chemistry literature is the "post-reactor reaction"—where unreacted starting materials continue to couple in the collection flask, artificially inflating the reported flow yield. To prevent this, our flow protocol integrates an in-line aqueous acid quench. This instantaneously protonates the amine and destroys the sulfene exactly at the end of the residence coil, guaranteeing that the measured yield strictly reflects the reactor's performance[2].

Protocol A: Traditional Batch Synthesis (Baseline)

  • Preparation : Dissolve 1.0 eq of (2-bromo-3-nitrophenyl)methanesulfonyl chloride in anhydrous THF (0.2 M) under an inert nitrogen atmosphere. Cool the flask to 0 °C.

  • Addition : In a separate vial, prepare a solution of 1.2 eq of the target amine (e.g., morpholine) and 1.5 eq of N,N-diisopropylethylamine (DIPEA) in THF. DIPEA is chosen for its steric bulk, preventing it from acting as a competing nucleophile.

  • Reaction : Add the amine/base solution dropwise over 15 minutes to the sulfonyl chloride solution to minimize exothermic hotspots and localized base pooling[1].

  • Quench : Stir for 2 hours at room temperature, then manually quench with 1M aqueous HCl.

  • Workup : Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate for analysis.

Protocol B: Continuous Flow Synthesis (Optimized)

  • System Priming : Flush a dual-pump microreactor system (equipped with a T-micromixer and a 2.0 mL PFA residence coil) with anhydrous THF.

  • Reagent Preparation :

    • Solution A: 0.2 M (2-bromo-3-nitrophenyl)methanesulfonyl chloride in anhydrous THF.

    • Solution B: 0.24 M amine + 0.30 M DIPEA in anhydrous THF.

  • Execution : Pump Solution A and Solution B at equal flow rates (0.5 mL/min each) into the T-micromixer. This combined flow rate (1.0 mL/min) yields a strict residence time ( tres​ ) of exactly 2.0 minutes at 25 °C.

  • In-Line Quench (Self-Validation) : Route the output through a 100 psi Back Pressure Regulator (BPR) directly into a third mixing stream containing 1M aqueous HCl flowing at 1.0 mL/min.

  • Collection : Collect the biphasic mixture, separate the organic layer, and concentrate for analysis.

FlowSetup PumpA Pump A Amine + DIPEA (in THF) Mixer T-Micromixer (High Turbulence) PumpA->Mixer PumpB Pump B Sulfonyl Chloride (in THF) PumpB->Mixer Coil Residence Coil (2 min, 25°C) Mixer->Coil BPR Back Pressure Regulator (100 psi) Coil->BPR Quench In-line Quench (1M HCl) BPR->Quench Product Sulfonamide Collection Quench->Product

Continuous flow setup with in-line quenching for self-validating residence time control.

Quantitative Benchmarking & Data Presentation The superiority of flow chemistry for handling highly reactive benzylic sulfonyl chlorides is clearly evident in the empirical data. By shifting from a macro-mixing to a micro-mixing regime, we suppress the hydrolysis pathway, resulting in a dramatic increase in both yield and purity. Furthermore, the continuous nature of the process exponentially increases the space-time yield (STY), a critical metric for scalable pharmaceutical manufacturing[3].

Performance MetricTraditional Batch ChemistryContinuous Flow ChemistryCausality / Insight
Mixing Regime Macro-mixing (Stir bar)Micro-mixing (T-mixer)Flow eliminates localized base gradients, preventing premature sulfene degradation.
Reaction Time 120 minutes2.0 minutesRapid kinetics of the sulfene intermediate are fully exploited in flow.
Isolated Yield 42%91%Batch suffers from competitive hydrolysis; flow traps the intermediate efficiently.
Purity (LC-MS) < 70% (High sulfonic acid)> 95%In-line quenching in flow prevents byproduct formation during workup.
Space-Time Yield ~0.05 g/L/h~14.2 g/L/hContinuous throughput drastically outperforms the batch scale-up bottleneck[3].
Thermal Control Poor (Exothermic hotspots)Excellent (High SA:V ratio)Flow prevents thermal runaway, preserving the integrity of the nitro group.

Conclusion Benchmarking the coupling efficiency of (2-bromo-3-nitrophenyl)methanesulfonyl chloride reveals a stark contrast between batch and continuous flow methodologies. The inherent α -acidity of this substrate makes it highly susceptible to sulfene-mediated degradation in batch reactors. By leveraging the rapid mass transfer, precise thermal control, and strict residence times of flow chemistry, researchers can bypass these limitations, doubling the isolated yield while reducing reaction times from hours to minutes. For drug development professionals working with highly activated sulfonyl chlorides, adopting a self-validating continuous flow protocol is not merely an operational upgrade—it is a chemical necessity.

References

  • Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Publications. Available at:

  • A Comparative Guide to Modern Sulfonamide Synthesis Methods. Benchchem. Available at:

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available at:

  • Fully Automated Flow-Through Synthesis of Secondary Sulfonamides in a Binary Reactor System. ACS Publications. Available at:

Comparative

A Comparative Spectroscopic Guide to the Reaction Products of (2-bromo-3-nitrophenyl)methanesulfonyl Chloride

Introduction (2-bromo-3-nitrophenyl)methanesulfonyl chloride is a polyfunctionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its reactivity is dictat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2-bromo-3-nitrophenyl)methanesulfonyl chloride is a polyfunctionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its reactivity is dictated by three key features: the electrophilic sulfonyl chloride group, the bromine-substituted aromatic ring, and the electron-withdrawing nitro group. This guide provides an in-depth spectroscopic comparison of the products derived from two primary reaction pathways of this starting material: nucleophilic substitution at the sulfonyl chloride group to form sulfonamides, and base-mediated intramolecular cyclization to yield a benzosultam.

Understanding the distinct spectroscopic signatures of these products is paramount for reaction monitoring, structural confirmation, and purity assessment. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be employed to unambiguously differentiate between the starting material and its derivatives. This guide is intended for researchers, chemists, and drug development professionals who require a robust analytical framework for characterizing this class of compounds.

Primary Reaction Pathways

The reactivity of (2-bromo-3-nitrophenyl)methanesulfonyl chloride is primarily centered around the highly electrophilic sulfur atom. This allows for two major synthetic transformations, which yield structurally distinct products with unique spectroscopic characteristics.

G cluster_start Starting Material cluster_prod1 Pathway 1: Sulfonamide Formation cluster_prod2 Pathway 2: Intramolecular Cyclization SM (2-bromo-3-nitrophenyl)methanesulfonyl chloride P1 N-Alkyl-(2-bromo-3-nitrophenyl)methanesulfonamide SM->P1  R-NH₂ / Base (e.g., Triethylamine) P2 7-Nitro-1,1-dioxo-1,2-dihydro-1λ⁶-benzo[c]isothiazole SM->P2  Strong, Non-nucleophilic Base (e.g., DBU) / Heat

Caption: Key reaction pathways of (2-bromo-3-nitrophenyl)methanesulfonyl chloride.

Spectroscopic Analysis Workflow

A systematic approach to analysis is crucial for distinguishing between the potential products. The following workflow outlines the logical application of spectroscopic techniques for structural elucidation.

G start_node Crude Reaction Mixture ir_node IR Spectroscopy (Functional Group ID) start_node->ir_node Quick functional group check ms_node Mass Spectrometry (Molecular Weight & Formula) ir_node->ms_node Confirm presence of key groups nmr_node ¹H & ¹³C NMR (Structural Elucidation) ms_node->nmr_node Correlate MW with proposed structure final_node Confirmed Structure nmr_node->final_node Full structural assignment

Caption: Recommended workflow for the spectroscopic analysis of reaction products.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-(2-bromo-3-nitrophenyl)methanesulfonamide (Product 1)

This protocol details the reaction of the sulfonyl chloride with a primary amine, a common method for synthesizing sulfonamides.[1][2]

  • Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add (2-bromo-3-nitrophenyl)methanesulfonyl chloride (1.0 eq) and dissolve in anhydrous dichloromethane (DCM).

  • Amine Addition: In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Reaction: Cool the sulfonyl chloride solution to 0 °C in an ice bath. Add the amine solution dropwise over 15 minutes with continuous stirring.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with the addition of 1M HCl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure sulfonamide.

Protocol 2: Synthesis of 6-Nitro-1,1-dioxobenzo[d]isothiazole-2(3H)-yl (Product 2)

This protocol describes a base-mediated intramolecular cyclization, a pathway analogous to that of similar ortho-halophenyl sulfonyl compounds.[3]

  • Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add (2-bromo-3-nitrophenyl)methanesulfonyl chloride (1.0 eq) and dissolve in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Base Addition: Add a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: Spectroscopic Data Acquisition
  • NMR Spectroscopy: Dissolve 10-20 mg of the purified sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[4][5] Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • IR Spectroscopy: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr.[4] Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Employ Electron Ionization (EI) or Electrospray Ionization (ESI) techniques. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination to confirm the elemental composition.[6]

Spectroscopic Comparison and Analysis

The key to differentiating the starting material from its products lies in identifying the appearance or disappearance of specific signals corresponding to the functional groups involved in the reaction.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for identifying key functional groups. The primary changes occur in the stretching frequencies of the sulfur-oxygen and sulfur-chlorine bonds.

Functional GroupStarting Material (SO₂Cl)Product 1 (Sulfonamide)Product 2 (Sultam)Rationale for Change
SO₂ Asymmetric Stretch ~1385 cm⁻¹[7]~1330 cm⁻¹~1320 cm⁻¹The S=O bond character changes upon substitution of Cl with N.
SO₂ Symmetric Stretch ~1175 cm⁻¹[7]~1150 cm⁻¹~1140 cm⁻¹The electronic environment of the sulfonyl group is altered.
N-H Stretch Absent~3300 cm⁻¹ (broad)AbsentAppearance of the N-H bond in the sulfonamide.
NO₂ Asymmetric Stretch ~1530 cm⁻¹[8][9]~1530 cm⁻¹~1530 cm⁻¹This group is a spectator in both reactions and should remain unchanged.
NO₂ Symmetric Stretch ~1350 cm⁻¹[8][9]~1350 cm⁻¹~1350 cm⁻¹This group is a spectator in both reactions and should remain unchanged.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, allowing for unambiguous confirmation of the product structure.

¹H NMR Spectroscopy: The most significant changes are observed for the methylene (-CH₂-) protons adjacent to the sulfonyl group and the appearance or disappearance of the amine N-H proton.

Proton EnvironmentStarting MaterialProduct 1 (N-Benzyl)Product 2 (Cyclized)Rationale for Change
-CH₂-SO₂- ~4.9 ppm (s, 2H)~4.3 ppm (d, 2H)~4.5 ppm (s, 2H)The methylene protons in the sulfonamide (Product 1) are shielded relative to the sulfonyl chloride due to the lower electronegativity of nitrogen compared to chlorine. In Product 1, these protons are coupled to the N-H proton, resulting in a doublet.
Aromatic Protons ~7.5-8.2 ppm (m, 3H)~7.2-8.2 ppm (m, 8H)~7.6-8.5 ppm (m, 3H)In Product 1, signals from the benzyl group appear (~7.3 ppm). In Product 2, the chemical shifts of the aromatic protons may change due to ring strain and altered electronic effects from the cyclic sultam structure.
N-H Proton Absent~5.6 ppm (t, 1H)AbsentA new triplet signal (due to coupling with the -CH₂- protons) appears, confirming sulfonamide formation. This signal is often broad and may exchange with D₂O.

¹³C NMR Spectroscopy: Carbon NMR corroborates the structural changes observed in the proton spectrum.

Carbon EnvironmentStarting MaterialProduct 1 (N-Benzyl)Product 2 (Cyclized)Rationale for Change
-CH₂-SO₂- ~65 ppm~58 ppm~55 ppmThe chemical shift of the methylene carbon changes based on the substituent on the sulfur atom.
C-Br ~120 ppm~120 ppmAbsentIn the cyclized Product 2, the C-Br bond is replaced by a C-N bond as part of the new heterocyclic ring, leading to the disappearance of the C-Br signal and the appearance of a new aromatic C-N signal at a different chemical shift.
Benzyl Carbons Absent~48 ppm (-CH₂-), ~127-136 ppm (Aromatic)AbsentAppearance of new signals corresponding to the benzyl group confirms the formation of Product 1.
Mass Spectrometry (MS)

MS provides the molecular weight and elemental composition, which are definitive indicators of a successful transformation. The isotopic pattern of bromine is a key signature in the starting material and Product 1.

FeatureStarting MaterialProduct 1 (N-Benzyl)Product 2 (Cyclized)Rationale for Change
Molecular Formula C₇H₅BrClNO₄SC₁₄H₁₃BrN₂O₄SC₇H₆N₂O₄SReflects the addition of the amine or the intramolecular elimination of HBr.
Molecular Ion (M⁺) m/z 313/315m/z 384/386m/z 214The molecular ion peak directly confirms the identity of the product.
Isotopic Pattern M, M+2 (Br, Cl)M, M+2 (Br)No Br/Cl patternThe characteristic 1:1 isotopic pattern for bromine is present in the starting material and Product 1 but absent in the cyclized Product 2.[10] The starting material also has a 3:1 chlorine isotope pattern.
Key Fragments [M-SO₂Cl]⁺[M-SO₂NHCH₂Ph]⁺, [CH₂Ph]⁺ (m/z 91)[M-SO₂]⁺Fragmentation patterns provide evidence for specific structural motifs within the molecule.

Conclusion

The spectroscopic analysis of the reaction products of (2-bromo-3-nitrophenyl)methanesulfonyl chloride provides a clear and definitive means of structural elucidation. The combination of IR, NMR, and MS allows for a multi-faceted confirmation of the chemical transformation. Key differentiators include the disappearance of the sulfonyl chloride IR bands, the characteristic shifts of the methylene protons in ¹H NMR, the loss of the C-Br signal in the ¹³C NMR of the cyclized product, and the distinct molecular ions and isotopic patterns observed in mass spectrometry. By applying the systematic workflow and protocols detailed in this guide, researchers can confidently characterize these and related compounds, facilitating advancements in synthetic and medicinal chemistry.

References

  • An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds - Benchchem.
  • Application of a low power/reduced pressure helium ICP ionization source for mass spectrometric detection of organobromine compounds - Full Paper - The Royal Society of Chemistry.
  • IR: nitro groups - University of Calgary.
  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College.
  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online.
  • Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment Method - ACS Publications.
  • Gas chromatography plasma-assisted reaction chemical ionization mass spectrometry for quantitative detection of bromine in organic compounds - PubMed.
  • IR_lectureNotes.pdf - University of Colorado Boulder.
  • Spectroscopic Analysis of 2-Bromo-3'-nitroacetophenone: A Technical Guide - Benchchem.
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH.
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation - ResearchGate.
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - ACS Publications.
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing.
  • Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Difluorobenzene-1-sulfonyl chloride - Benchchem.
  • IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs.
  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.
  • Application Notes and Protocols for NMR Spectroscopy of ((3-Chlorophenyl)sulfonyl)glycine Analogs - Benchchem.
  • Technical Support Center: Reaction of (2-bromophenyl)methanesulfonyl chloride - Benchchem.
  • (2-Bromo-3-nitrophenyl)methanesulfonyl chloride CAS#1695146-01-0 - ChemRadar.

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Validation

A Comparative Analysis of Leaving Group Ability in (2-bromo-3-nitrophenyl)methanesulfonyl chloride

This guide provides an in-depth comparative analysis of the leaving group ability of the chloride in (2-bromo-3-nitrophenyl)methanesulfonyl chloride. Designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the leaving group ability of the chloride in (2-bromo-3-nitrophenyl)methanesulfonyl chloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple definitions to explore the mechanistic principles and quantitative data that govern reaction efficiency. We will dissect the structural features of the title compound, compare its reactivity with established alternatives, and provide robust experimental protocols for empirical validation.

Introduction: The Critical Role of the Leaving Group

In the intricate landscape of organic synthesis, the success of many nucleophilic substitution and elimination reactions hinges on the efficacy of the leaving group. A leaving group, or nucleofuge, is a molecular fragment that detaches from a substrate with a pair of electrons during a reaction.[1][2] Its ability to depart in a stable form is paramount, directly influencing reaction rates and determining whether a desired transformation is viable.[3] In drug development, where the efficient construction of complex molecular architectures is essential, the strategic selection of a leaving group can mean the difference between a high-yield, scalable synthesis and a non-viable route.

Sulfonyl chlorides are a class of reagents prized for their high reactivity, which stems from the potent electron-withdrawing nature of the sulfonyl group, rendering the attached chloride an excellent leaving group.[4][5] This guide focuses on a specific, highly activated substrate: (2-bromo-3-nitrophenyl)methanesulfonyl chloride . We will analyze how the electronic effects of the aromatic substituents modulate the leaving group ability of the chloride and compare its performance against benchmark reagents used widely in medicinal chemistry and materials science.

Foundational Principles of Leaving Group Ability

The "goodness" of a leaving group is not an arbitrary quality; it is governed by a set of well-understood physicochemical properties. A superior leaving group is one that is stable as an independent species after it has departed from the substrate.

The primary factors include:

  • Basicity: The most reliable predictor of leaving group ability is the basicity of the departing fragment. Weaker bases are better leaving groups . This is because weak bases are the conjugate bases of strong acids, indicating they are stable with a negative charge and do not have a strong drive to re-bond to the carbon or sulfur center.[6][7] For example, iodide (I⁻) is an excellent leaving group because its conjugate acid, hydroiodic acid (HI), is very strong.

  • Stability and Charge Delocalization: The ability of the leaving group to stabilize the negative charge it acquires upon departure is crucial. This stability is often achieved through resonance or by spreading the charge over a larger, more polarizable atom.[2][8] Sulfonate esters like tosylate (TsO⁻) and mesylate (MsO⁻) are exemplary leaving groups precisely because the negative charge on the oxygen is delocalized across the entire sulfonyl group through resonance.[6]

  • Polarizability: Larger atoms can distribute electron density over a greater volume, reducing charge density and increasing stability. This is why, among the halides, iodide is a better leaving group than bromide, which is better than chloride.[2][9]

The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom. Electron-withdrawing groups attached to the sulfur atom enhance this electrophilicity, facilitating attack by a nucleophile and the subsequent departure of the chloride ion.[5]

Structural Analysis of (2-bromo-3-nitrophenyl)methanesulfonyl chloride

The structure of (2-bromo-3-nitrophenyl)methanesulfonyl chloride suggests a highly reactive molecule. The key to its enhanced reactivity lies in the powerful electron-withdrawing substituents on the phenyl ring.

  • Nitro Group (-NO₂): The nitro group is one of the most potent electron-withdrawing groups in organic chemistry, acting through both strong inductive (-I) and resonance (-M) effects.

  • Bromo Group (-Br): The bromo group is also electron-withdrawing through its inductive effect.

These groups work in concert to pull electron density away from the methanesulfonyl chloride moiety. This has a profound impact on the sulfur atom, making it significantly more electron-deficient (electrophilic) compared to an unsubstituted or electron-rich analogue. This heightened electrophilicity lowers the activation energy for nucleophilic attack, thereby accelerating the rate at which the chloride leaving group is displaced.

Experimental Design for Quantitative Comparison

To objectively compare the leaving group ability of the chloride in (2-bromo-3-nitrophenyl)methanesulfonyl chloride against other reagents, a controlled kinetic study is the most definitive approach. The goal is to measure the rate of a standardized nucleophilic substitution reaction under identical conditions.

Protocol: Kinetic Analysis via Pyridinolysis

This protocol details a method for determining the second-order rate constants for the reaction of various sulfonyl chlorides with a standard nucleophile, pyridine. The rate of reaction serves as a direct measure of the substrate's reactivity and, by extension, the leaving group's ability to depart.

Objective: To quantitatively determine the relative reaction rates of (2-bromo-3-nitrophenyl)methanesulfonyl chloride and other benchmark sulfonyl chlorides with pyridine in an acetonitrile solvent system.

Materials:

  • (2-bromo-3-nitrophenyl)methanesulfonyl chloride

  • Methanesulfonyl chloride (MsCl)

  • p-Toluenesulfonyl chloride (TsCl)

  • Benzenesulfonyl chloride

  • Pyridine (high purity)

  • Acetonitrile (anhydrous, HPLC grade)

  • Thermostatted UV-Vis Spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the sulfonyl chloride substrate (e.g., 0.1 M) in anhydrous acetonitrile.

    • Prepare a series of pyridine solutions in anhydrous acetonitrile at varying concentrations (e.g., 0.2 M, 0.4 M, 0.6 M, 0.8 M, 1.0 M).

  • Kinetic Run:

    • Equilibrate the spectrophotometer cell holder to a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Place a cuvette containing a known concentration of the pyridine solution into the cell holder.

    • Initiate the reaction by injecting a small, precise volume of the sulfonyl chloride stock solution into the cuvette, ensuring rapid mixing. The concentration of pyridine should be at least 20 times greater than the substrate concentration to maintain pseudo-first-order conditions.[10]

    • Immediately begin monitoring the reaction by recording the increase in absorbance of the N-sulfonylpyridinium chloride product at a predetermined wavelength (λ_max) over time.

  • Data Analysis:

    • The reaction is expected to follow pseudo-first-order kinetics. The observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to the equation: ln(A_∞ - A_t) = -k_obs * t + C.[10]

    • Repeat the kinetic run for each pyridine concentration.

    • The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the concentration of pyridine ([Pyridine]).

  • Comparison:

    • Repeat the entire procedure for each sulfonyl chloride being tested. The calculated k₂ values provide a direct quantitative comparison of their reactivity.

G cluster_prep 1. Preparation cluster_run 2. Kinetic Run (for each concentration) cluster_analysis 3. Data Analysis prep_sub Prepare Substrate Stock Solution (0.1 M in ACN) mix Inject Substrate into Pyridine Solution in Cuvette prep_sub->mix prep_nuc Prepare Pyridine Solutions (0.2 M - 1.0 M in ACN) prep_nuc->mix thermo Equilibrate Spectrophotometer (25.0 °C) thermo->mix monitor Monitor Absorbance vs. Time mix->monitor calc_kobs Calculate k_obs from Absorbance Data monitor->calc_kobs plot_kobs Plot k_obs vs. [Pyridine] calc_kobs->plot_kobs calc_k2 Determine k₂ from Slope plot_kobs->calc_k2 repeat 4. Repeat for Each Sulfonyl Chloride calc_k2->repeat

Experimental workflow for the comparative kinetic analysis.

Comparative Performance and Data Interpretation

While specific experimental data for (2-bromo-3-nitrophenyl)methanesulfonyl chloride requires execution of the protocol above, we can make robust predictions based on established chemical principles. The following table compares the expected reactivity of our target compound with other common electrophiles.

Substrate / ReagentLeaving GroupPredicted Relative Rate (k₂)Mechanistic Rationale
(2-bromo-3-nitrophenyl)methanesulfonyl chloride Cl⁻ Very High The sulfur center is extremely electrophilic due to the powerful -I/-M effects of the nitro and bromo groups, accelerating nucleophilic attack.[5]
Methanesulfonyl chloride (MsCl)Cl⁻HighThe small methyl group offers minimal steric hindrance. MsCl serves as a common, reactive benchmark.[6]
p-Toluenesulfonyl chloride (TsCl)Cl⁻Medium-HighThe p-methyl group is weakly electron-donating, slightly reducing the sulfur's electrophilicity compared to an unsubstituted ring.[7]
Benzenesulfonyl chlorideCl⁻MediumThe unsubstituted phenyl ring provides a baseline for aromatic sulfonyl chlorides.
Alkyl Tosylate (e.g., CH₃OTs)TsO⁻Very HighThe tosylate anion is an exceptionally stable leaving group due to extensive resonance delocalization, making it superior to halides.[6][8]
Alkyl Bromide (e.g., CH₃Br)Br⁻MediumBromide is a good leaving group, being the conjugate base of the strong acid HBr. It is generally better than chloride in Sₙ2 reactions.[3][7]

Interpretation:

The chloride in (2-bromo-3-nitrophenyl)methanesulfonyl chloride is predicted to be an exceptionally effective leaving group, not because the chloride ion itself is altered, but because the substrate is electronically primed for rapid reaction. The extreme electrophilicity of the sulfur atom dramatically lowers the transition state energy for nucleophilic substitution.[11] This makes the overall reagent significantly more reactive than standard sulfonylating agents like TsCl or even MsCl.

When comparing the reagent's function, it's important to distinguish between the leaving group in the initial reaction (Cl⁻) and the group it installs. Sulfonyl chlorides are used to convert poor leaving groups (like alcohols) into excellent ones (sulfonate esters).[5] The resulting (2-bromo-3-nitrophenyl)methanesulfonate ester would itself be a superb leaving group, likely even more effective than tosylate due to the incorporated electron-withdrawing groups.

G cluster_factors Governing Factors center_node Leaving Group Ability basicity Low Basicity (Weak Base) center_node->basicity inversely proportional stability High Stability (e.g., Resonance) center_node->stability directly proportional polarizability High Polarizability (Large Atom) center_node->polarizability directly proportional solvation Good Solvation of Departing Anion center_node->solvation directly proportional

Key factors influencing a species' leaving group ability.

Conclusion for the Field Scientist

The analysis strongly supports that (2-bromo-3-nitrophenyl)methanesulfonyl chloride is a highly activated reagent for introducing the (2-bromo-3-nitrophenyl)methanesulfonyl moiety. The leaving group ability of its chloride is functionally enhanced by the powerful electronic activation of the aromatic ring, leading to significantly faster reaction kinetics compared to standard reagents like TsCl.

For drug development professionals, this high reactivity can be leveraged to:

  • Synthesize sulfonamides or sulfonate esters under milder conditions.

  • Achieve reactions with sterically hindered or less reactive nucleophiles.

  • Potentially improve yields and reduce reaction times, enhancing overall synthetic efficiency.

However, this high reactivity also necessitates careful handling and reaction control to avoid side reactions. The provided experimental protocol offers a reliable framework for quantitatively assessing its performance and optimizing its use in novel synthetic pathways.

References

  • Fiveable. (2025, August 15). Sulfonyl Chloride: Organic Chemistry Study Guide.
  • Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Ashenhurst, J. (2026, January 22). What Makes A Good Leaving Group. Master Organic Chemistry.
  • Wikipedia. Leaving group.
  • Orango. (2025, June 10). What Makes a Good Leaving Group in Organic Chemistry?.
  • Fiveable. (2025, August 15). Leaving Groups: Organic Chemistry Study Guide.
  • Chemistry LibreTexts. (2022, July 20). 8.5: Leaving Groups.
  • Maus, H., et al. (n.d.).
  • Um, I. H., et al. (2018). Kinetic study on pyridinolysis of aryl benzenesulfonates: factors governing regioselectivity and reaction mechanism. Canadian Science Publishing.
  • Benchchem. (2025). A Comparative Analysis of Leaving Group Ability in 2-Halomethylpentanes.
  • Wester, J. C., & Schwan, A. L. (2015, November 30). Influence of the leaving group on the dynamics of a gas-phase SN2 reaction.
  • Um, I. H., et al. (2002).

Sources

Comparative

A Comparative Guide to Validating the Stereochemistry of Products Derived from (2-bromo-3-nitrophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Stereochemistry in Drug Design (2-bromo-3-nitrophenyl)methanesulfonyl chloride is a versatile reagent in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stereochemistry in Drug Design

(2-bromo-3-nitrophenyl)methanesulfonyl chloride is a versatile reagent in medicinal chemistry, often employed in the synthesis of novel sulfonamide derivatives. These derivatives are of significant interest as potential therapeutic agents, targeting a wide array of biological pathways.[1][2] However, the introduction of this moiety into a chiral molecule, or its reaction with a chiral nucleophile, frequently results in the formation of stereoisomers. In drug development, the three-dimensional arrangement of atoms is not a trivial detail; it is a critical determinant of a compound's efficacy, selectivity, and safety profile. One enantiomer may exhibit potent therapeutic activity, while its mirror image could be inactive or, in worst-case scenarios, toxic.

This guide provides a comprehensive comparison of the primary analytical techniques used to validate the stereochemistry of these crucial derivatives. We move beyond simple protocol listings to explore the causality behind experimental choices, offering a framework for selecting the most appropriate validation strategy. Our focus is on establishing self-validating systems of analysis, ensuring the trustworthiness and reproducibility of your results.

The Stereochemical Challenge: From Synthesis to Confirmation

When (2-bromo-3-nitrophenyl)methanesulfonyl chloride reacts with a chiral amine or alcohol, a new stereocenter may be formed, or the existing stereochemistry of the nucleophile may be retained. The resulting product mixture can contain enantiomers or diastereomers. The fundamental challenge is twofold: first, to separate these stereoisomers, and second, to unequivocally assign the absolute or relative configuration of each.

This guide will compare the three cornerstone techniques for this purpose:

  • Chiral Chromatography (HPLC & SFC): The workhorse for separating and quantifying stereoisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for elucidating relative stereochemistry in solution.

  • Single-Crystal X-ray Crystallography: The definitive method for determining absolute configuration in the solid state.

Comparative Analysis of Validation Techniques

The choice of analytical technique is dictated by the specific question being asked: Are you determining enantiomeric excess? Assigning relative stereochemistry of a new diastereomer? Or confirming the absolute configuration of a final compound?

TechniquePrincipleSample RequirementThroughputInformation GainedKey Advantages & CausalityLimitations
Chiral HPLC/SFC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[3][4]Small amount of purified sample in solution.HighEnantiomeric/Diastereomeric Purity (ee/de), Retention Times.Why choose it? For quantitative analysis of stereoisomeric purity. It's the gold standard for quality control.[5] Supercritical Fluid Chromatography (SFC) is often faster and uses less organic solvent.[6][7]Method development can be time-consuming; requires screening of multiple columns and mobile phases. Does not provide absolute configuration on its own.
NMR Spectroscopy The Nuclear Overhauser Effect (NOE) measures through-space proton-proton interactions (<5 Å), revealing spatial proximity and thus, relative stereochemistry.[8][9]Purified sample (~1-5 mg) in a suitable deuterated solvent.MediumRelative Configuration, Conformational Analysis.Why choose it? To determine the 3D structure in solution, which is often more biologically relevant than the solid-state structure. It is non-destructive and essential for confirming diastereomeric identity.[10][11]Cannot distinguish between enantiomers without a chiral auxiliary. Interpretation can be complex for highly flexible molecules.
X-ray Crystallography Diffraction of X-rays by a single crystal provides a precise 3D map of electron density, allowing for the unambiguous determination of atomic positions.[12]A single, high-quality crystal (typically > 0.1 mm).LowAbsolute Configuration, Solid-State Conformation, Bond Lengths/Angles.Why choose it? It is the only technique that provides a definitive, non-empirical determination of absolute stereochemistry, especially when using anomalous dispersion.[13]Growing diffraction-quality crystals can be a significant bottleneck and is not always possible. The determined structure represents the solid state, which may differ from the solution conformation.
Workflow & Decision Logic for Stereochemical Validation

The following workflow illustrates a logical progression for validating the stereochemistry of a novel sulfonamide derivative.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Stereoisomer Separation & Quantification cluster_2 Phase 3: Structural Elucidation Synthesis Synthesize Sulfonamide Derivative Purification Purify Product (e.g., Flash Chromatography) Synthesis->Purification Chiral_Screen Chiral HPLC/SFC Screening Purification->Chiral_Screen NMR NMR Analysis (COSY, HSQC, NOESY) Purification->NMR Xray_Decision Single Crystal Available? Purification->Xray_Decision Method_Dev Develop Quantitative Method Chiral_Screen->Method_Dev QC_Analysis Determine ee / de Method_Dev->QC_Analysis Relative_Config Determine Relative Stereochemistry NMR->Relative_Config Xray X-ray Crystallography Xray_Decision->Xray Yes Absolute_Config Determine Absolute Stereochemistry Xray->Absolute_Config Relative_Config->Xray_Decision Correlate with relative data

Caption: General workflow for stereochemical validation.

The following decision tree helps in selecting the primary validation technique based on the research objective.

G Start What is the primary question? Q1 Need to quantify the ratio of stereoisomers? Start->Q1 Q2 Need to know the relative 3D arrangement of atoms in solution? Q1->Q2 No Ans1 Use Chiral HPLC or SFC Q1->Ans1 Yes Q3 Need to unambiguously determine the absolute R/S configuration? Q2->Q3 No Ans2 Use 2D NMR (NOESY/ROESY) Q2->Ans2 Yes Ans3 Use X-ray Crystallography Q3->Ans3 Yes End Re-evaluate objective Q3->End No

Caption: Decision tree for selecting a validation technique.

Experimental Protocols: A Self-Validating Approach

Trustworthy data comes from robust, well-designed experiments. The following protocols are designed to be self-validating systems, incorporating best practices for each technique.

Protocol 1: Chiral HPLC/SFC Method Screening

Objective: To find a suitable Chiral Stationary Phase (CSP) and mobile phase for the separation of stereoisomers derived from (2-bromo-3-nitrophenyl)methanesulfonyl chloride.

Causality: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are the most successful for a broad range of chiral compounds, including sulfonamides, and represent the logical starting point for screening.[4][7] Using a systematic screen of columns and mobile phases maximizes the probability of finding a successful separation condition efficiently.

Methodology:

  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the racemic or diastereomeric mixture in a suitable solvent (e.g., a 1:1 mixture of Methanol:Ethanol or the initial mobile phase).[4]

  • System Setup: Use an HPLC or SFC system equipped with an automated column switcher and a UV or PDA detector.

  • Initial Screening:

    • Columns: Screen a set of 3-5 polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, ID, IE, IF).

    • Mobile Phases (HPLC):

      • Normal Phase: Hexane/Isopropanol (e.g., 90:10, 80:20).

      • Reversed Phase: Acetonitrile/Water or Methanol/Water with a suitable buffer (e.g., perchloric acid buffer for amine-containing compounds).[3][14]

      • Polar Organic: Acetonitrile or Methanol, often with additives.[4]

    • Mobile Phases (SFC): Supercritical CO2 with a co-solvent such as Methanol, Ethanol, or Isopropanol.

    • Additives: For sulfonamides, which can have acidic protons, adding a small amount of an acid (e.g., 0.1% TFA) or base (e.g., 0.1% DEA) can significantly improve peak shape and resolution.[4]

  • Execution: Inject the sample onto each column/mobile phase combination using a standard gradient method.

  • Data Evaluation:

    • Review the chromatograms for any sign of peak splitting or separation.

    • For promising conditions, calculate the resolution (Rs). A baseline separation (Rs > 1.5) is ideal.

    • Select the best condition and optimize by adjusting the isocratic percentage, gradient slope, temperature, or flow rate.

Protocol 2: 1D/2D Nuclear Overhauser Effect (NOE) Spectroscopy

Objective: To determine the relative stereochemistry of a purified diastereomer by identifying protons that are close in space.

Causality: The NOE is observed between protons that are closer than ~5 Å.[9] For semi-rigid cyclic or constrained acyclic sulfonamides, irradiating one proton and observing an enhancement of a signal from a stereochemically relevant proton provides definitive proof of their spatial proximity, allowing for the assignment of relative configuration (e.g., cis vs. trans).[8] A 2D NOESY experiment is often preferred as it shows all correlations in a single experiment.[11]

Methodology:

  • Sample Preparation: Dissolve 2-5 mg of the highly purified diastereomer in an appropriate deuterated solvent (e.g., CDCl3, DMSO-d6). The sample must be free of paramagnetic impurities.

  • Acquisition (1D selNOE):

    • Acquire a standard 1D proton spectrum to identify the chemical shifts of the protons of interest.

    • Set up a selective 1D NOE experiment (e.g., selnogp on Bruker instruments).

    • Irradiate a specific proton resonance (e.g., the proton on the stereocenter).

    • Acquire the NOE difference spectrum, which shows only the signals of protons that have received an NOE from the irradiated proton.

  • Acquisition (2D NOESY):

    • Set up a standard 2D NOESY experiment (e.g., noesygpph on Bruker instruments).

    • Optimize the mixing time (d8). A typical starting range for small molecules is 300-800 ms.

  • Data Interpretation:

    • In the 2D NOESY spectrum, cross-peaks connect protons that are close in space.

    • Correlate the observed NOEs with the possible stereoisomeric structures. For example, a strong NOE between a methine proton (H-a) and a methyl group (H-b) would indicate they are on the same face of the molecule.

    • Build a 3D model based on the observed correlations to assign the relative stereochemistry.

Protocol 3: Single-Crystal X-ray Crystallography

Objective: To unambiguously determine the absolute stereochemistry of a chiral sulfonamide derivative.

Causality: X-ray crystallography provides a direct visualization of the molecule's structure. By measuring anomalous dispersion, particularly if a heavy atom like bromine is present in the molecule (as it is in this case), the absolute configuration can be determined with high confidence via calculation of the Flack parameter.[12][13]

Methodology:

  • Crystal Growth: This is the most critical and often challenging step.

    • Dissolve the purified compound in a minimal amount of a suitable solvent.

    • Attempt crystallization using various techniques:

      • Slow evaporation of the solvent.

      • Vapor diffusion (e.g., dissolving the compound in CH2Cl2 and allowing a poor solvent like hexane to slowly diffuse in).

      • Cooling of a saturated solution.

  • Crystal Selection and Mounting: Select a single, well-formed crystal without visible defects and mount it on the diffractometer.

  • Data Collection:

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

    • Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Determination:

    • If the data is of sufficient quality, the absolute configuration can be determined. The Flack parameter should be close to 0 for the correct enantiomer and close to 1 for the incorrect one. A value near 0 with a small error (e.g., 0.02(3)) provides high confidence in the assignment.[12]

Conclusion: An Integrated Strategy for Unimpeachable Results

The validation of stereochemistry for derivatives of (2-bromo-3-nitrophenyl)methanesulfonyl chloride is not a one-size-fits-all process. An integrated approach, leveraging the strengths of multiple techniques, provides the most reliable and comprehensive understanding of a molecule's three-dimensional structure. Chiral chromatography is indispensable for quantifying stereoisomeric purity, NMR spectroscopy provides crucial insights into the solution-state conformation and relative stereochemistry, and X-ray crystallography remains the ultimate arbiter of absolute configuration. By understanding the causality behind each method and applying them within a logical workflow, researchers can ensure the scientific integrity of their findings and make confident, data-driven decisions in the drug development process.

References
  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC. Available at: [Link]

  • NMR Spectroscopy :: 8-TECH-2 The Nuclear Overhauser Effect. Organic Chemistry Data. Available at: [Link]

  • Nuclear Overhauser effect. Wikipedia. Available at: [Link]

  • 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. Available at: [Link]

  • NOE Experiments. University College London. Available at: [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. ResearchGate. Available at: [Link]

  • Absolute helical arrangement of sulfonamide in the crystal. PubMed. Available at: [Link]

  • Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. ResearchGate. Available at: [Link]

  • Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. PubMed. Available at: [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Available at: [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. Available at: [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. Available at: [Link]

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PMC. Available at: [Link]

  • General structure of sulphonamides; R=R1=H for sulphanilamide. ResearchGate. Available at: [Link]

  • 4: Stereochemistry. SIUE. Available at: [Link]

  • Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds. Longdom Publishing. Available at: [Link]

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Safety & Regulatory Compliance

Safety

(2-Bromo-3-nitrophenyl)methanesulfonyl chloride proper disposal procedures

Here is a comprehensive, professional guide for the safe handling and proper disposal of (2-Bromo-3-nitrophenyl)methanesulfonyl chloride, designed for researchers and drug development professionals operating in standard,...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, professional guide for the safe handling and proper disposal of (2-Bromo-3-nitrophenyl)methanesulfonyl chloride, designed for researchers and drug development professionals operating in standard, fully equipped laboratory environments.

Chemical Profile and Reactivity Dynamics

(2-Bromo-3-nitrophenyl)methanesulfonyl chloride (CAS: 1695146-01-0) is a highly reactive electrophilic building block utilized in advanced organic synthesis and drug discovery[2]. Proper disposal of this compound requires a deep understanding of its specific structural kinetics.

Unlike standard arylsulfonyl chlorides (e.g., tosyl chloride), this molecule is a benzyl-type sulfonyl chloride ( Ar-CH2​-SO2​Cl ). The presence of the highly electron-withdrawing 2-bromo and 3-nitro groups significantly increases the acidity of the benzylic protons. Consequently, when exposed to bases or water, it does not merely undergo standard SN​2 hydrolysis; it rapidly eliminates HCl via an E1cB -like mechanism to form a highly reactive sulfene intermediate ( Ar-CH=SO2​ ), which then violently hydrates to form the corresponding sulfonic acid.

This kinetic pathway makes the compound exceptionally water-reactive. Direct disposal into aqueous waste or uncontrolled exposure to moisture will result in a rapid, exothermic release of corrosive hydrogen chloride (HCl) gas, posing severe pressurization and inhalation risks.

Quantitative Hazard & Logistical Data

To establish a safe disposal plan, the physicochemical hazards must be strictly categorized.

Property / HazardOperational ConsequenceMitigation Strategy
Water Reactivity Exothermic hydrolysis; rapid generation of HCl gas.Never dispose of directly into aqueous waste streams. Keep strictly anhydrous until controlled quenching.
Corrosivity Causes severe skin burns and eye damage; respiratory tract irritation.Handle exclusively within a certified fume hood. Use heavy-duty nitrile or neoprene gloves and a face shield.
Thermal Stability Potential for decomposition at elevated temperatures.Store under inert gas (Argon/Nitrogen) at 2-8 °C. Quench using strict thermal control (ice bath).
Waste Classification Halogenated organic / Corrosive.Must be neutralized prior to final segregation into institutional hazardous waste streams.

Controlled Quenching & Disposal Workflow

The standard operating procedure for disposing of unreacted or degraded (2-Bromo-3-nitrophenyl)methanesulfonyl chloride involves a controlled, solvent-moderated basic quench. This self-validating system ensures that the enthalpy of the reaction is dissipated safely and all corrosive byproducts are neutralized in situ.

G A 1. Isolate Waste (2-Bromo-3-nitrophenyl)methanesulfonyl chloride B 2. Solubilize (Dissolve in Dry THF or 1,4-Dioxane) A->B C 3. Thermal Control (Submerge in 0-5 °C Ice Bath) B->C D 4. Basic Quench (Dropwise addition of 1M NaOH) C->D E 5. Phase Separation (Extract with EtOAc - Optional) D->E F 6A. Halogenated Organic Waste (Solvent Layer) E->F G 6B. Aqueous Basic Waste (Neutralized Sulfonate Salts) E->G

Workflow for the controlled neutralization and disposal of reactive sulfonyl chlorides.

Step-by-Step Disposal Methodology

Prerequisites: All steps must be performed in a continuously venting fume hood. Ensure the sash is pulled down to the lowest workable operational level.

Step 1: Solubilization (Concentration Control)

  • Action: Transfer the solid or liquid waste of (2-Bromo-3-nitrophenyl)methanesulfonyl chloride into a suitably sized, dry round-bottom flask equipped with a magnetic stir bar. Dissolve the material in a dry, unreactive, water-miscible solvent such as Tetrahydrofuran (THF) or 1,4-Dioxane (approx. 10 mL of solvent per 1 gram of waste).

  • Causality: Direct addition of base to the neat chemical causes localized superheating and violent splattering. Solubilization dilutes the electrophile, enforcing a diffusion-controlled reaction rate during the quench.

Step 2: Thermal Moderation

  • Action: Submerge the reaction flask in an ice-water bath. Allow the solution to cool to 0–5 °C. Begin moderate magnetic stirring.

  • Causality: The formation of the sulfene intermediate and subsequent hydration is highly exothermic. The ice bath acts as a heat sink, preventing the THF from boiling and suppressing the volatilization of any transiently formed HCl before it can be neutralized.

Step 3: In Situ Neutralization

  • Action: Equip an addition funnel (or use a syringe for small scales) with a 1M Sodium Hydroxide (NaOH) solution or saturated aqueous Sodium Bicarbonate ( NaHCO3​ ). Add the basic solution dropwise to the chilled, stirring THF mixture. Monitor for effervescence (if using bicarbonate) or heat generation.

  • Causality: The base serves a dual purpose: it acts as the nucleophile/catalyst to rapidly convert the sulfonyl chloride into a stable, water-soluble sodium sulfonate salt ( Ar-CH2​-SO3​Na ), and it immediately neutralizes the stoichiometric equivalent of HCl produced, preventing the emission of toxic gas.

Step 4: Verification and Segregation

  • Action: Once the addition is complete and no further heat or gas is evolved, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Verify the pH of the aqueous layer is basic (> pH 8).

  • Action: Transfer the biphasic mixture to a separatory funnel. (Optional: Add a small amount of Ethyl Acetate to aid separation).

  • Causality & Final Disposal: The organic layer (containing THF/EtOAc and any non-polar impurities) is now free of reactive electrophiles and can be safely deposited into the Halogenated Organic Waste carboy. The aqueous layer (containing the neutralized sodium sulfonate salt and NaCl) is deposited into the Aqueous Basic Waste stream. By destroying the reactive functional group prior to bulking, you eliminate the risk of delayed pressurization or cross-reactivity in institutional waste containers.

References

  • (2-Bromo-3-nitrophenyl)methanesulfonyl chloride CAS#1695146-01-0 | Regulatory Information | GCIS-ChemRadar. ChemRadar Substance Database. Available at: [Link]

  • CAS Substance Database - ChemRadar. ChemRadar. Available at: [Link]

Handling

Personal protective equipment for handling (2-Bromo-3-nitrophenyl)methanesulfonyl chloride

Handling (2-Bromo-3-nitrophenyl)methanesulfonyl chloride requires a rigorous, uncompromising approach to laboratory safety. As a highly reactive benzylic sulfonyl chloride containing both a halogen and an aromatic nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling (2-Bromo-3-nitrophenyl)methanesulfonyl chloride requires a rigorous, uncompromising approach to laboratory safety. As a highly reactive benzylic sulfonyl chloride containing both a halogen and an aromatic nitro group, this compound presents a trifecta of acute hazards: severe corrosivity, systemic toxicity, and moisture sensitivity.

This guide provides drug development professionals and synthetic chemists with a self-validating operational framework, ensuring that every handling step is grounded in mechanistic causality and verifiable safety standards.

Part 1: Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand the why behind the chemical's reactivity. The hazards of (2-Bromo-3-nitrophenyl)methanesulfonyl chloride are driven by two primary pathways:

  • Moisture-Driven Hydrolysis (Corrosivity): Sulfonyl chlorides are highly electrophilic. Upon contact with water—including atmospheric humidity, sweat, or mucosal membranes—the sulfur atom undergoes rapid nucleophilic attack. This displacement reaction hydrolyzes the compound into a sulfonic acid derivative and releases gaseous hydrogen chloride (HCl)[1]. HCl gas expands rapidly and causes immediate, severe burns to the respiratory tract and corneas.

  • Systemic Toxicity (Methemoglobinemia): The aromatic nitro group is highly lipophilic, allowing it to be readily absorbed through unprotected skin. Once in the bloodstream, nitroaromatics oxidize the ferrous iron ( Fe2+ ) in hemoglobin to ferric iron ( Fe3+ ), resulting in methemoglobinemia. This condition severely impairs the blood's oxygen-carrying capacity, leading to cyanosis, dizziness, and potentially fatal hypoxia[2].

Pathway Moisture Atmospheric Moisture or Aqueous Solvent Hydrolysis Rapid Hydrolysis (Nucleophilic Attack) Moisture->Hydrolysis Chemical (2-Bromo-3-nitrophenyl) methanesulfonyl chloride Chemical->Hydrolysis Nitro Aromatic Nitro Group (Skin Absorption) Chemical->Nitro HCl Hydrogen Chloride (HCl) Gas (Corrosive to Lungs/Eyes) Hydrolysis->HCl Sulfonic Sulfonic Acid Derivative (Corrosive) Hydrolysis->Sulfonic Tox Methemoglobinemia & Sensitization Nitro->Tox

Mechanistic pathway of hydrolysis and systemic toxicity for the target sulfonyl chloride.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. Nitrile gloves (0.1 mm) provide only transient splash protection against chlorinated solvents and will not prevent the dermal absorption of nitroaromatics. The following matrix outlines the mandatory PPE required to break the causality chain of exposure.

Protection ZoneRequired EquipmentMechanistic Justification
Eye & Face ANSI Z87.1+ Chemical Splash Goggles AND Full-Face ShieldPrevents HCl gas and corrosive splashes from contacting the ocular mucosa. Mandated by OSHA 29 CFR 1910.133 for severe eye hazards[3].
Hands Heavy-duty Butyl Rubber or Laminate (Silver Shield) over inner Nitrile glovesPrevents lipophilic dermal absorption of the nitro group. Double-gloving allows safe removal of the outer layer if contaminated.
Body Flame-Resistant (FR) Lab Coat, Chemical-Resistant Apron, Closed-toe shoesProtects against exothermic splattering during accidental hydrolysis or violent reactions with nucleophiles.
Respiratory Certified Chemical Fume Hood (Face velocity: 80-100 fpm)Captures evolved HCl gas. If a hood fails, a NIOSH-approved full-face respirator with Acid Gas/Organic Vapor (AG/OV) cartridges is required.

Part 3: Step-by-Step Operational Protocol

Every step in this workflow is designed as a self-validating system: by controlling the environment (eliminating moisture), we neutralize the primary trigger for the chemical's most acute hazard.

Phase 1: Pre-Operation & Environmental Control

  • Bake Glassware: Ensure all reaction flasks, stir bars, and spatulas are oven-dried at 120°C for at least 4 hours and cooled in a desiccator.

  • Establish Inert Atmosphere: Assemble the reaction apparatus and purge the system with dry Argon or Nitrogen for 15 minutes prior to introducing the chemical.

  • Solvent Verification: Use only strictly anhydrous, non-nucleophilic solvents (e.g., dry Dichloromethane or Tetrahydrofuran stored over molecular sieves).

Phase 2: Execution & Transfer 4. Weighing: Transfer the solid (2-Bromo-3-nitrophenyl)methanesulfonyl chloride inside the fume hood using non-sparking tools. Do not weigh this material on an open benchtop. 5. Dissolution: Dissolve the sulfonyl chloride in the anhydrous solvent under a positive flow of inert gas. 6. Acid Scavenging: When adding your target amine or alcohol, ensure a stoichiometric excess of a non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine) is present in the receiving flask. Causality note: This base acts as an in-situ scavenger, immediately neutralizing the HCl generated during the sulfonylation reaction.

Part 4: Emergency Response & Disposal Plan

If the operational protocol fails, the emergency response must focus on containment without exacerbating the chemical's reactivity.

Spill Management:

  • DO NOT USE WATER. Applying water to a sulfonyl chloride spill will trigger a violent exothermic reaction and massive HCl gas evolution.

  • Evacuate the immediate area and allow the fume hood to clear airborne vapors.

  • Cover the solid spill with dry sand or a specialized inert chemical absorbent.

  • Sweep the absorbed mixture into a chemically compatible, sealable polyethylene container using non-sparking tools.

Quenching & Waste Disposal: Residual (2-Bromo-3-nitrophenyl)methanesulfonyl chloride must be intentionally and safely hydrolyzed before it enters the waste stream.

  • Prepare a large beaker containing a stirred mixture of crushed ice and a weak aqueous base (e.g., saturated sodium bicarbonate).

  • Slowly, dropwise, add the reaction residue or contaminated solvent to the ice mixture inside the fume hood. The ice controls the exothermic heat of hydrolysis, while the bicarbonate neutralizes the resulting methanesulfonic acid and HCl.

  • Once bubbling ceases, transfer the mixture to a separatory funnel. Segregate the organic and aqueous layers.

  • Label the organic layer as "Halogenated Organic Waste" and the aqueous layer as "Aqueous Corrosive Waste" .

G Start Pre-Operation Check (Fume Hood & PPE) Environment Establish Inert Atmosphere (Ar/N2) Start->Environment Handling Transfer Chemical (Dry Solvents Only) Environment->Handling Spill Spill Occurs? Handling->Spill Emergency Evacuate & Use Dry Sand/Absorbent Spill->Emergency Yes Reaction Execute Reaction Spill->Reaction No Dispose Aqueous & Organic Waste Segregation Emergency->Dispose Quench Quench Residue (Ice + Weak Base) Reaction->Quench Quench->Dispose

Operational workflow and emergency logic for handling (2-Bromo-3-nitrophenyl)methanesulfonyl chloride.

References

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Horiazon Chemical. Available at:[Link]

  • Methemoglobinemia due to Occupational Exposure to Dinitrobenzene. Centers for Disease Control and Prevention (CDC) - Morbidity and Mortality Weekly Report (MMWR). Available at:[Link]

  • OSHA 29 CFR 1910.133 - Eye and Face Protection. Occupational Safety and Health Administration (OSHA). Available at:[Link]

Sources

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